4-Tert-butyl-2,6-bis(hydroxymethyl)phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-tert-butyl-2,6-bis(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-12(2,3)10-4-8(6-13)11(15)9(5-10)7-14/h4-5,13-15H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBBGGADHQDMHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)CO)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176497 | |
| Record name | 2,6-Bis(hydroxymethyl)-4-tert-butylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2203-14-7 | |
| Record name | 5-(1,1-Dimethylethyl)-2-hydroxy-1,3-benzenedimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2203-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Bis(hydroxymethyl)-4-tert-butylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002203147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Bis(hydroxymethyl)-4-tert-butylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60176497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis methods for 4-tert-butyl-2,6-bis(hydroxymethyl)phenol, a versatile intermediate with significant applications in polymer chemistry, materials science, and as a scaffold in organic synthesis. The document outlines key experimental protocols, presents quantitative data for comparative analysis, and illustrates the reaction pathways and experimental workflows.
Introduction
This compound is a trifunctional molecule characterized by a sterically hindered phenolic hydroxyl group and two reactive hydroxymethyl groups at the ortho positions. The bulky tert-butyl group at the para position enhances its solubility in organic solvents and influences its electronic properties. These structural features impart antioxidant properties and provide sites for further chemical modifications, making it a valuable building block for more complex molecules.[1] This guide will focus on the two predominant methods for its synthesis: base-catalyzed hydroxymethylation and the Mannich reaction.
Synthesis Methodologies
Base-Catalyzed Hydroxymethylation of 4-Tert-butylphenol
This is the most direct and widely reported method for the synthesis of this compound. The reaction involves the direct introduction of hydroxymethyl groups onto the aromatic ring of 4-tert-butylphenol using formaldehyde in the presence of a base.
Reaction Scheme:
Figure 1: General scheme for the base-catalyzed hydroxymethylation of 4-tert-butylphenol.
Detailed Experimental Protocol: [2]
-
Dissolution: Dissolve 50 g of sodium hydroxide in approximately 1.2 liters of water in a suitable reaction vessel.
-
Addition of Phenol: To this solution, add 150 g of 4-tert-butylphenol.
-
Heating and Cooling: Stir the mixture and gently heat until the phenol is completely dissolved. Then, cool the solution to ambient temperature.
-
Addition of Formaldehyde: Add 175 ml of 37% aqueous formaldehyde to the reaction mixture.
-
Reaction: Stir the solution at ambient temperature for four to six days.
-
Acidification: After the reaction period, add 110 ml of concentrated hydrochloric acid. This will result in the formation of a two-phase system.
-
Extraction: Isolate the yellow, oily organic phase and wash it three times with 500 ml portions of water.
-
Solvent Extraction and Drying: Add 700 ml of chloroform and 500 ml of water to the organic oil and stir the mixture. Separate the organic phase and dry it over 100 g of anhydrous magnesium sulfate.
-
Crystallization and Filtration: Evaporate the chloroform to yield a mixture of white crystals and oil. Add 50-100 ml of chloroform and filter the mixture to obtain the white crystalline product, this compound.
Mannich Reaction
The Mannich reaction provides an alternative route to synthesize the target molecule. This method involves the aminoalkylation of 4-tert-butylphenol with formaldehyde and a secondary amine to form a Mannich base, which is then converted to the final product.[1]
Reaction Pathway:
Figure 2: Generalized pathway for the synthesis of this compound via the Mannich reaction.
Detailed Experimental Protocol (Example with Thiomorpholine): [3]
This protocol describes the formation of the Mannich base intermediate. The subsequent conversion to this compound would require a further hydrolysis or hydrogenolysis step, the specific conditions for which are not detailed in the cited source.
-
Preparation: Prepare a solution of 1.49 g (9.92 mmol) of 4-tert-butylphenol in 50 mL of methanol and heat it to 40 °C for 15 minutes.
-
Reagent Addition: Add a solution of 2.0 g (20.7 mmol) of thiomorpholine and 1.50 mL (20.15 mmol) of 37% formaldehyde in methanol to the reaction mixture.
-
Reflux: Stir the reaction mixture at reflux for 24 hours.
-
Work-up: Remove the solvent using a rotary evaporator. Pour the residue into water and extract with ethyl acetate.
-
Purification: Purify the product by chromatography on silica gel using a 30/70 mixture of ethyl acetate and n-hexane. This procedure yields both the mono- and di-substituted Mannich bases.
Quantitative Data Summary
The following table summarizes the available quantitative data for the synthesis of this compound and its intermediates.
| Synthesis Method | Reagents | Reaction Time | Yield | Purity/Melting Point | Reference |
| Base-Catalyzed Hydroxymethylation | 4-tert-butylphenol, Formaldehyde, NaOH | 4-6 days | Not specified | White crystalline product | [2] |
| Mannich Reaction (Intermediate) | 4-tert-butylphenol, Formaldehyde, Thiomorpholine | 24 hours | 35% (di-substituted) | 95-97 °C | [3] |
Applications in Research and Development
This compound serves as a crucial building block in several areas:
-
Polymer Science: As a derivative of 4-tert-butylphenol, which is a key monomer in the production of polycarbonate and phenolic resins, the title compound can be used to create modified polymers with enhanced thermal stability and antioxidant properties.[4][5] Its bifunctional nature allows it to act as a cross-linking agent.
-
Materials Science: The phenolic hydroxyl and two hydroxymethyl groups are ideal for creating novel ligands for metal complexes, opening avenues for the development of new catalysts and materials with unique electronic or magnetic properties.[1]
-
Organic Synthesis: The three reactive sites on the molecule can be selectively modified to synthesize a wide range of derivatives, making it a versatile scaffold for creating complex molecules, which is of interest in drug discovery and development.[1]
Experimental Workflow Overview
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
A Comprehensive Technical Guide to the Physicochemical Properties of 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physicochemical properties of 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol (CAS No. 2203-14-7). Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this document combines available data with general principles and methodologies relevant to phenolic compounds.
Core Physicochemical Properties
The following table summarizes the available quantitative data for this compound. It is important to note that some of these values are predicted and have not been experimentally verified in peer-reviewed literature.
| Property | Value | Source / Comment |
| Molecular Weight | 210.27 g/mol | [1][2] |
| Molecular Formula | C₁₂H₁₈O₃ | [3] |
| Physical Form | White to off-white solid | [1][3] |
| Boiling Point | 342.7 ± 11.0 °C at 760 mmHg | Predicted value.[4] |
| Melting Point | Data not available | No experimental data found in the conducted searches. |
| Solubility | Soluble in organic solvents | [3] No quantitative data available. Water solubility data is not available. |
| pKa | Data not available | No experimental or predicted data found. |
| logP | Data not available | No experimental or predicted data found. |
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is outlined below.[5]
Experimental Protocol: Synthesis
Materials:
-
4-tert-butylphenol
-
Sodium hydroxide (NaOH)
-
Aqueous formaldehyde (37%)
-
Concentrated hydrochloric acid (HCl)
-
Chloroform (CHCl₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Water
Procedure:
-
Dissolution of Reactants: Dissolve 50 g of sodium hydroxide in approximately 1.2 liters of water. To this solution, add 150 g of 4-tert-butylphenol.
-
Heating and Cooling: Stir the mixture and gently heat until the phenol has completely dissolved. Cool the resulting solution to ambient temperature.
-
Addition of Formaldehyde: Add 175 ml of 37% aqueous formaldehyde to the solution. Stir the mixture for four to six days at ambient temperature.
-
Acidification and Phase Separation: Add 110 ml of concentrated hydrochloric acid. This will result in the formation of a two-phase system.
-
Isolation and Washing of Organic Phase: Isolate the yellow, oily organic phase and wash it with three 500 ml portions of water.
-
Extraction: Add 700 ml of chloroform and 500 ml of water to the organic oil and stir the mixture. Isolate the organic phase.
-
Drying and Crystallization: Dry the organic phase over 100 g of anhydrous magnesium sulfate. Evaporate the chloroform to yield a mixture of white crystals and oil.
-
Final Product Isolation: Add 50-100 ml of chloroform to the crystal and oil mixture and filter to yield the final white crystalline product of 4-tert-butyl-2,6-di(hydroxymethyl)phenol.[5]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Methodologies for Physicochemical Property Determination
While specific experimental protocols for determining the physicochemical properties of this compound were not found, the following are standard methodologies used for phenolic compounds.
Melting Point Determination
The melting point of a solid is a key indicator of its purity. A common method for its determination is the capillary melting point technique.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the dry, crystalline sample is packed into a thin-walled capillary tube, which is sealed at one end.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature sensor.
-
Heating and Observation: The sample is heated at a slow, controlled rate. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A sharp melting point range (typically 1-2°C) is indicative of a pure compound.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of a compound. For phenols, spectrophotometric titration is a common method for pKa determination.
Experimental Protocol: Spectrophotometric pKa Determination
-
Solution Preparation: A solution of the phenolic compound is prepared in a suitable solvent system, often a mixture of an organic solvent and water to ensure solubility.
-
Spectrophotometric Titration: The absorbance of the solution is measured at various pH values using a UV-Vis spectrophotometer. The pH is adjusted by the addition of a strong acid or base.
-
Data Analysis: The pKa is determined by plotting the absorbance at a specific wavelength against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the compound.
logP Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is a classical approach for its determination.
Experimental Protocol: Shake-Flask logP Determination
-
Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other.
-
Partitioning: A known amount of the compound is dissolved in one of the phases, and the two phases are then mixed thoroughly in a separatory funnel and shaken for a specific period to allow for partitioning.
-
Phase Separation and Analysis: The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
Biological Activity and Signaling Pathways
Extensive searches of publicly available scientific literature did not yield any specific information regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. As a hindered phenol, it can be broadly classified as a potential antioxidant.[2] The steric hindrance provided by the tert-butyl group may stabilize the phenoxyl radical formed upon donation of a hydrogen atom, which is a key mechanism of antioxidant activity. However, no specific studies confirming or quantifying this activity for this particular compound were identified.
Logical Relationship Diagram
Caption: Inferred properties and applications based on structural features.
References
An In-depth Technical Guide to 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol (CAS: 2203-14-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-tert-butyl-2,6-bis(hydroxymethyl)phenol is a sterically hindered phenolic compound with potential applications in various scientific fields, including materials science and as a scaffold for organic synthesis. Its structure, featuring a reactive phenolic hydroxyl group and two hydroxymethyl groups, makes it an interesting candidate for derivatization and exploration of its biological properties. As a member of the hindered phenol class of compounds, it is anticipated to possess antioxidant properties. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of the biological activities of structurally related compounds to inform future research and drug development efforts.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature. The presence of the bulky tert-butyl group influences its solubility and electronic properties, while the hydroxymethyl groups provide reactive sites for chemical modifications.
| Property | Value | Reference |
| CAS Number | 2203-14-7 | |
| Molecular Formula | C₁₂H₁₈O₃ | |
| Molecular Weight | 210.27 g/mol | |
| Melting Point | 88.2 - 89.0 °C | |
| Boiling Point | 342.7 °C at 760 mmHg | |
| Density | 1.154 g/cm³ | |
| InChI Key | SIBBGGADHQDMHI-UHFFFAOYSA-N | |
| SMILES | CC(C)(C)c1cc(CO)c(O)c(CO)c1 |
Synthesis
Synthetic Route
The synthesis of this compound is typically achieved through the hydroxymethylation of 4-tert-butylphenol with formaldehyde in the presence of a base. Another established method is the Mannich reaction, which involves the aminoalkylation of 4-tert-butylphenol with formaldehyde and a secondary amine to form a Mannich base, followed by hydrolysis or hydrogenolysis to yield the desired product.[1]
Experimental Protocol: Hydroxymethylation of 4-tert-butylphenol
This protocol is adapted from a known procedure for the synthesis of 4-tert-butyl-2,6-di(hydroxymethyl)phenol.
Materials:
-
4-tert-butylphenol (150 g)
-
Sodium hydroxide (50 g)
-
Deionized water (approximately 1.2 L)
-
Aqueous formaldehyde (37%, 175 ml)
-
Concentrated hydrochloric acid (110 ml)
-
Chloroform (700 ml)
-
Anhydrous magnesium sulfate (100 g)
Procedure:
-
Dissolve 50 g of sodium hydroxide in approximately 1.2 liters of water in a suitable reaction vessel.
-
Add 150 g of 4-tert-butylphenol to the sodium hydroxide solution.
-
Stir the mixture and gently heat until the phenol is completely dissolved.
-
Cool the resulting solution to room temperature.
-
Add 175 ml of 37% aqueous formaldehyde to the solution.
-
Stir the reaction mixture at room temperature for four to six days.
-
After the stirring period, add 110 ml of concentrated hydrochloric acid. A two-phase system will form.
-
Separate the yellow, oily organic phase and wash it with three 500 ml portions of water.
-
To the washed organic phase, add 700 ml of chloroform and 500 ml of water and stir the mixture.
-
Separate the organic phase and dry it over 100 g of anhydrous magnesium sulfate.
-
Evaporate the chloroform under reduced pressure. Cooling the resulting mixture of oil and crystals may be necessary.
-
Add 50-100 ml of chloroform to the residue and filter to isolate the white crystalline product, this compound.
Caption: Synthetic workflow for this compound.
Spectral Data
Biological Activity and Potential Applications
While specific biological data for this compound is limited, the broader class of hindered phenols is well-known for its antioxidant properties.
Antioxidant Mechanism of Hindered Phenols
Hindered phenols act as primary antioxidants by scavenging free radicals. The bulky tert-butyl groups sterically hinder the phenolic hydroxyl group, which allows the molecule to donate a hydrogen atom to a free radical, thereby neutralizing it. This process terminates the radical chain reaction that leads to oxidative degradation. The resulting phenoxy radical is stabilized by resonance and the steric hindrance of the adjacent tert-butyl groups, preventing it from initiating new radical chains.
Caption: General antioxidant mechanism of hindered phenols.
Biological Activity of Structurally Related Compounds
Disclaimer: The following data pertains to derivatives and structurally similar compounds and may not be representative of the biological activity of this compound.
Studies on derivatives of 2,6-di-tert-butylphenol have shown potential anti-inflammatory activity. For example, certain derivatives substituted at the 4-position have been found to exert an inhibitory effect on carrageenan-induced paw edema in rats.
| Compound | Assay | Result | Reference |
| 2,6-bis(1,1-dimethylethyl)phenol derivatives | Carrageenan-induced paw edema in rats | Some derivatives showed anti-inflammatory effects comparable to indomethacin. | |
| 4,4'-Methylenebis(2,6-di-tert-butylphenol) | Cytotoxicity against PC-3 prostate cancer cells | Weak growth inhibition (IC₅₀: 2324.78 µg/ml). |
These findings suggest that the this compound scaffold could be a starting point for the development of novel therapeutic agents, particularly in the area of inflammation. The hydroxymethyl groups offer convenient handles for further chemical modification to explore structure-activity relationships.
Investigational Workflow for Drug Development
Given the limited biological data on this compound, a structured investigational workflow is proposed for researchers interested in exploring its therapeutic potential.
Caption: Proposed workflow for investigating therapeutic potential.
Conclusion
This compound is a readily synthesizable compound belonging to the class of hindered phenols. While its primary application has been in materials science, its chemical structure suggests potential for biological activity. The known antioxidant mechanism of hindered phenols, coupled with the observed anti-inflammatory and cytotoxic activities of related compounds, provides a strong rationale for further investigation of this molecule and its derivatives in a drug discovery context. The provided synthesis protocol and proposed investigational workflow offer a solid foundation for researchers to unlock the potential of this versatile chemical scaffold. Further studies are warranted to fully characterize its biological activity profile and elucidate its mechanism of action.
References
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 4-tert-butyl-2,6-bis(hydroxymethyl)phenol, a key intermediate in the synthesis of various industrially significant compounds. Due to the limited availability of published experimental spectroscopic data for this specific molecule, this guide combines theoretical predictions, analysis of closely related structures, and detailed experimental protocols to present a robust methodology for its structural confirmation. This document serves as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of phenolic compounds.
Introduction
This compound is a substituted phenolic compound with a molecular formula of C₁₂H₁₈O₃ and a molecular weight of 210.27 g/mol .[1] Its structure, featuring a bulky tert-butyl group and two hydroxymethyl functionalities flanking a phenolic hydroxyl group, makes it a versatile building block in organic synthesis. Accurate structural confirmation is paramount for its application in areas such as polymer chemistry, antioxidant development, and the synthesis of complex organic molecules. This guide outlines the analytical techniques and data interpretation required for the unambiguous structure elucidation of this compound.
Predicted Spectroscopic Data
In the absence of readily available experimental spectra, the following data has been predicted based on established principles of spectroscopy and analysis of analogous compounds. These predictions provide a foundational framework for the experimental verification of the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.30 | s | 9H | -C(CH₃)₃ |
| ~3.50 | t (broad) | 2H | -CH₂OH (hydroxyl protons) |
| ~4.80 | s | 4H | Ar-CH₂- |
| ~7.10 | s | 2H | Ar-H |
| ~8.50 | s (broad) | 1H | Ar-OH |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~31.5 | -C(CH₃)₃ |
| ~34.0 | -C(CH₃)₃ |
| ~64.0 | Ar-CH₂- |
| ~125.0 | Ar-C (meta to -OH) |
| ~128.0 | Ar-C (ortho to -OH) |
| ~145.0 | Ar-C (para to -OH) |
| ~152.0 | Ar-C (ipso to -OH) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 3: Predicted Mass Spectrometry Data (Electron Ionization, EI)
| m/z | Relative Intensity (%) | Assignment |
| 210 | Moderate | [M]⁺ (Molecular Ion) |
| 195 | High | [M - CH₃]⁺ |
| 182 | Moderate | [M - H₂O]⁺ |
| 179 | High | [M - CH₂OH]⁺ |
| 167 | Moderate | [M - CH₃ - H₂O]⁺ |
| 151 | Moderate | [M - C(CH₃)₃]⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Strong, Broad | O-H stretch (phenolic and alcoholic) |
| 3050-3000 | Weak | C-H stretch (aromatic) |
| 2960-2850 | Strong | C-H stretch (aliphatic) |
| 1600, 1480 | Medium | C=C stretch (aromatic) |
| 1200-1000 | Strong | C-O stretch (phenol and alcohol) |
Experimental Protocols
To experimentally verify the structure of this compound, the following detailed protocols for the key analytical techniques are recommended.
Synthesis of this compound
A detailed synthesis procedure has been described in the literature. In a typical reaction, 4-tert-butylphenol is reacted with an excess of formaldehyde in the presence of a base, such as sodium hydroxide. The reaction mixture is stirred at room temperature for several days. Acidification of the reaction mixture followed by extraction with an organic solvent and subsequent purification by crystallization yields the desired product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: A 500 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum with proton decoupling.
-
2D NMR (COSY, HSQC, HMBC): Acquire two-dimensional NMR spectra to establish proton-proton and proton-carbon correlations, which will be crucial for unambiguous assignment of all signals.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Instrumentation: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.
-
Analysis: Introduce the sample into the mass spectrometer and acquire the mass spectrum. For EI, a standard 70 eV electron energy is used.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Analysis: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
Structure Elucidation Workflow and Key Correlations
The following diagrams illustrate the logical workflow for structure elucidation and the key expected NMR correlations.
Conclusion
The structure elucidation of this compound can be confidently achieved through a combination of synthesis, purification, and comprehensive spectroscopic analysis. While experimental data is not widely published, this guide provides a robust framework based on theoretical predictions and established analytical protocols. The successful application of NMR (¹H, ¹³C, and 2D techniques), mass spectrometry, and infrared spectroscopy will enable the unambiguous confirmation of its molecular structure, ensuring its quality and suitability for subsequent applications. This document empowers researchers to confidently characterize this important chemical intermediate.
References
Technical Guide: Solubility of 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol
This compound is a phenolic compound characterized by a sterically hindered hydroxyl group, a para-tert-butyl group, and two ortho-hydroxymethyl groups. This unique structure imparts antioxidant properties and makes it a versatile intermediate in organic synthesis. The bulky tert-butyl group and the hydrophilic hydroxymethyl groups significantly influence its solubility in various media.[1][2]
Solubility Data
A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of common organic solvents. The information available is primarily qualitative, derived from its synthesis and purification procedures.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Remarks |
| Chloroform | Soluble | Used as a solvent for extraction and crystallization during synthesis, indicating good solubility.[3] |
| Methanol | Likely Soluble | Often used as a solvent for reactions involving phenolic compounds. |
| Ethanol | Likely Soluble | Similar to methanol, it is a common solvent for phenolic compounds. |
| Acetone | Likely Soluble | A versatile polar aprotic solvent expected to dissolve the compound. |
| Water | Sparingly Soluble | The presence of polar hydroxymethyl groups may impart slight water solubility, but the hydrophobic tert-butyl group and benzene ring limit it. |
Note: The "Likely Soluble" entries are based on the general solubility of similar phenolic compounds and the solvents used in their synthesis and analysis. Experimental verification is required for quantitative assessment.
Experimental Protocol for Solubility Determination
To obtain precise and reliable quantitative solubility data, a standardized experimental protocol is necessary. The isothermal shake-flask method is a widely accepted technique for determining the solubility of solid compounds in liquids.
Principle
An excess amount of the solid solute (this compound) is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined by a suitable analytical method.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker bath or incubator
-
Calibrated thermometer
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Vials for sample collection
Experimental Workflow
Figure 1: Workflow for solubility determination.
Detailed Steps
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the agitation and allow the vials to stand in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.
-
Dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical method.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.
-
Analyze the prepared sample solution using the same analytical method.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL, mg/L, or mol/L.
-
Factors Influencing Solubility
The solubility of this compound is governed by several factors:
-
Solvent Polarity: The presence of both polar (hydroxyl) and non-polar (tert-butyl, phenyl) groups suggests that its solubility will be highest in solvents of intermediate polarity.
-
Temperature: Generally, the solubility of a solid in a liquid increases with temperature. However, this relationship should be determined experimentally.
-
Hydrogen Bonding: The two hydroxymethyl groups and the phenolic hydroxyl group can act as both hydrogen bond donors and acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols) are likely to be effective at solvating the molecule.
-
Crystalline Structure: The energy required to overcome the crystal lattice forces of the solid will impact its solubility.
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively documented, its chemical structure suggests solubility in a range of organic solvents, particularly those of intermediate polarity and those capable of hydrogen bonding. For drug development and process chemistry, it is imperative to determine the solubility experimentally. The provided isothermal shake-flask method offers a robust and reliable approach for generating the necessary quantitative data to support research and development activities.
References
Spectroscopic Profile of 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol, a key intermediate in the synthesis of various industrial and pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data.
Chemical Structure and Properties
This compound is a substituted phenol characterized by a tert-butyl group at the para position and two hydroxymethyl groups at the ortho positions relative to the phenolic hydroxyl group.
| Property | Value |
| IUPAC Name | 4-(tert-butyl)-2,6-bis(hydroxymethyl)phenol |
| Synonyms | 3,5-bis(hydroxymethyl)-4-tert-butylphenol |
| CAS Number | 90-02-8 |
| Molecular Formula | C₁₂H₁₈O₃ |
| Molecular Weight | 210.27 g/mol |
Spectroscopic Data
The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Due to the limited availability of directly published spectra for this specific compound, the following data is predicted based on the analysis of structurally similar compounds and known chemical shift ranges for the functional groups present.
¹H NMR (Proton NMR) Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 9.0 - 10.0 | Singlet | 1H | Phenolic -OH |
| ~ 7.1 | Singlet | 2H | Aromatic C-H |
| ~ 4.8 | Singlet | 4H | Benzylic -CH₂- |
| ~ 4.5 - 5.5 | Broad Singlet | 2H | Hydroxymethyl -OH |
| ~ 1.3 | Singlet | 9H | tert-Butyl -C(CH₃)₃ |
¹³C NMR (Carbon-13 NMR) Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155 | Aromatic C-OH |
| ~ 140 | Aromatic C-C(CH₃)₃ |
| ~ 125 | Aromatic C-H |
| ~ 120 | Aromatic C-CH₂OH |
| ~ 65 | Benzylic -CH₂- |
| ~ 34 | tert-Butyl quaternary C |
| ~ 31 | tert-Butyl -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. The following characteristic absorption bands are expected for this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600 - 3200 | Strong, Broad | O-H stretching (phenolic and alcoholic) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 2960 - 2850 | Strong | Aliphatic C-H stretching (tert-butyl) |
| 1600 - 1450 | Medium | Aromatic C=C stretching |
| 1470 - 1430 | Medium | C-H bending (CH₂) |
| 1390 - 1365 | Medium | C-H bending (tert-butyl) |
| 1260 - 1000 | Strong | C-O stretching (phenolic and alcoholic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) is a common method.
Predicted Fragmentation Pattern (EI-MS)
| m/z | Possible Fragment Ion |
| 210 | [M]⁺ (Molecular Ion) |
| 195 | [M - CH₃]⁺ |
| 181 | [M - CH₂OH]⁺ |
| 153 | [M - C(CH₃)₃]⁺ |
| 121 | [M - C(CH₃)₃ - CH₂O]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility. The following are generalized protocols for the key experiments.
NMR Spectroscopy
-
Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
-
¹H NMR Acquisition: Standard proton spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
-
¹³C NMR Acquisition: Proton-decoupled ¹³C spectra are acquired. Chemical shifts are referenced to the solvent peak.
IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum is collected and automatically subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS). For direct insertion, a small amount of the sample is placed in a capillary tube and heated to volatilize it into the ion source.
-
Ionization: Electron Ionization (EI) is a common method for this type of compound, typically using an electron energy of 70 eV.[1][2][3][4]
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio.
Workflow and Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between the different spectroscopic techniques in characterizing a molecule like this compound.
References
In-Depth Technical Guide: Thermal Stability of 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol
Introduction
4-Tert-butyl-2,6-bis(hydroxymethyl)phenol is a phenolic compound with a sterically hindered hydroxyl group and two reactive hydroxymethyl groups. This unique structure makes it a valuable building block in the synthesis of various polymers, resins, and specialty chemicals. Its antioxidant properties, stemming from the hindered phenol moiety, suggest its potential use in applications where thermal stability is crucial. Understanding the thermal behavior of this compound is paramount for its effective and safe use in high-temperature applications, as well as for predicting the thermal performance of materials derived from it.
This guide provides a comprehensive overview of the expected thermal stability of this compound, drawing parallels from the well-documented thermal analysis of related phenolic compounds. It covers anticipated thermal decomposition pathways, presents hypothetical quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and details the experimental protocols for conducting such analyses.
Predicted Thermal Decomposition Profile
The thermal decomposition of this compound is expected to proceed in multiple stages, characteristic of phenolic compounds containing hydroxymethyl groups.
Initial Stage (Curing/Polycondensation): Upon heating, the hydroxymethyl groups are expected to undergo self-condensation reactions, releasing water and forming ether or methylene bridges between the phenolic units. This process, often referred to as curing in the context of phenolic resins, would lead to the formation of a more thermally stable oligomeric or polymeric structure. This initial stage is typically observed at temperatures ranging from 150°C to 250°C.
Second Stage (Decomposition of the tert-butyl group): At higher temperatures, typically between 250°C and 400°C, the cleavage of the tert-butyl group is anticipated. This would likely result in the formation of isobutylene gas and a phenol radical.
Third Stage (Decomposition of the Phenolic Backbone): The final stage of decomposition, occurring at temperatures above 400°C, would involve the degradation of the polymeric phenolic backbone. This process is complex and can lead to the formation of a variety of smaller aromatic and aliphatic compounds, ultimately resulting in a stable char residue at very high temperatures.
Quantitative Thermal Analysis Data (Hypothetical)
The following tables summarize the expected quantitative data from TGA and DSC analyses of this compound. This data is predictive and based on the analysis of structurally similar compounds.
Table 1: Predicted Thermogravimetric Analysis (TGA) Data
| Parameter | Predicted Value |
| Onset Decomposition Temperature (Tonset) | ~180 °C |
| Temperature at 5% Weight Loss (T5%) | ~200 °C |
| Temperature at 10% Weight Loss (T10%) | ~250 °C |
| Temperature at 50% Weight Loss (T50%) | ~450 °C |
| Residual Weight at 800 °C (in N2) | ~30-40% |
Table 2: Predicted Differential Scanning Calorimetry (DSC) Data
| Parameter | Predicted Value |
| Melting Point (Tm) | ~130-140 °C |
| Curing/Polycondensation Exotherm Peak | ~190-220 °C |
| Enthalpy of Curing (ΔHcuring) | -80 to -120 J/g |
| Decomposition Endotherm/Exotherm Peaks | > 300 °C |
Experimental Protocols
Detailed methodologies for the thermal analysis of this compound are provided below. These protocols are based on standard practices for the analysis of phenolic compounds.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the compound by measuring weight loss as a function of temperature.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature to 800°C at a constant heating rate of 10 °C/min.
-
Record the weight loss of the sample as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition, temperatures at various percentages of weight loss, and the final residual weight.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, curing/polycondensation temperatures, and associated enthalpy changes.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Accurately weigh 3-5 mg of the this compound sample into a hermetically sealed aluminum DSC pan.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the DSC cell with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.
-
Heat the sample from ambient temperature to 300°C at a constant heating rate of 10 °C/min.
-
Record the heat flow as a function of temperature.
-
Analyze the resulting DSC thermogram to identify endothermic peaks (melting) and exothermic peaks (curing/decomposition) and calculate the associated enthalpy changes.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile decomposition products formed at different temperatures.
Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.
Procedure:
-
Place a small amount (0.1-0.5 mg) of the this compound sample into a pyrolysis tube.
-
Insert the tube into the pyrolyzer, which is interfaced with the GC-MS system.
-
Perform staged pyrolysis at different temperatures (e.g., 250°C, 400°C, and 600°C) to analyze the products of each decomposition stage.
-
The volatile pyrolysis products are separated by the GC column and identified by the mass spectrometer.
-
Analyze the mass spectra of the eluted compounds to identify the thermal decomposition products.
Visualizations
The following diagrams illustrate the proposed thermal decomposition pathway and a typical experimental workflow for thermal analysis.
Caption: Proposed Thermal Decomposition Pathway of this compound.
Caption: Experimental Workflow for Thermal Analysis.
Conclusion
While specific experimental data for this compound is currently limited in the public domain, a comprehensive understanding of its thermal stability can be inferred from the behavior of structurally analogous phenolic compounds. The proposed multi-stage decomposition pathway, initiated by self-condensation of the hydroxymethyl groups followed by cleavage of the tert-butyl group and subsequent degradation of the phenolic backbone, provides a robust framework for predicting its thermal behavior. The hypothetical TGA and DSC data presented in this guide offer valuable benchmarks for researchers. For definitive quantitative data, it is imperative to conduct the detailed experimental protocols outlined herein. This will enable a precise determination of the thermal stability and decomposition characteristics of this compound, facilitating its informed application in various scientific and industrial fields.
A Technical Guide to 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol for Researchers and Drug Development Professionals
An In-depth Examination of a Versatile Phenolic Compound: Synthesis, Commercial Availability, and Applications
This technical guide provides a comprehensive overview of 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol (CAS No. 2203-14-7), a trifunctional phenolic compound with significant potential in various scientific and industrial fields. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its commercial suppliers, synthesis, and established applications. While its primary use is currently in polymer and materials science, this guide also explores the potential for future research into its biological and pharmacological activities.
Commercial Availability
A number of chemical suppliers offer this compound, typically for research and development purposes. The table below summarizes the offerings from several identified commercial vendors. Researchers are advised to contact the suppliers directly for the most current pricing and availability.
| Supplier | Brand/Distributor | Product Name | Purity | CAS Number | Notes |
| CymitQuimica | Apollo Scientific | This compound | ≥95% | 2203-14-7 | Intended for laboratory use only.[1] |
| LGC Standards | TRC | This compound | Not specified | 2203-14-7 | |
| Benchchem | Benchchem | This compound | Not specified | 2203-14-7 | For research use only. Not for human or veterinary use. |
Physicochemical Properties
This compound is a solid with a molecular weight of 210.27 g/mol .[1] Its unique structure, featuring a sterically hindered phenolic hydroxyl group and two reactive hydroxymethyl groups, imparts valuable antioxidant properties.
Synthesis Protocol
A detailed experimental protocol for the synthesis of this compound has been reported and is outlined below.[2]
Materials:
-
4-tert-butylphenol
-
Sodium hydroxide (NaOH)
-
Aqueous formaldehyde (37%)
-
Concentrated hydrochloric acid (HCl)
-
Chloroform
-
Anhydrous magnesium sulfate (MgSO₄)
-
Water
Procedure:
-
Dissolve 50 g of sodium hydroxide in approximately 1.2 liters of water.
-
Add 150 g of 4-tert-butylphenol to the solution.
-
Stir and gently heat the mixture until the phenol has completely dissolved.
-
Cool the solution to ambient temperature.
-
Add 175 ml of 37% aqueous formaldehyde to the solution.
-
Stir the solution for four to six days at ambient temperature.
-
Add 110 ml of concentrated hydrochloric acid, which will result in the formation of a two-phase system.
-
Isolate the yellow, oily organic phase and wash it with three 500 ml portions of water.
-
To the resulting organic oil, add 700 ml of chloroform and 500 ml of water and stir the mixture.
-
Isolate the organic phase and dry it over 100 g of anhydrous magnesium sulfate.
-
Evaporate the chloroform to yield a mixture of white crystals and oil.
-
Add 50-100 ml of chloroform and filter the mixture to yield the final white crystalline product of 4-tert-butyl-2,6-di(hydroxymethyl)phenol.[2]
Applications in Polymer and Materials Science
The primary application of this compound lies in polymer chemistry, where its trifunctional nature is highly valued. It serves as a crosslinking agent for various resins, including epoxy and phenolic resins. The two hydroxymethyl groups provide reactive sites that can form covalent bonds, leading to the formation of robust and stable polymer networks. Furthermore, its sterically hindered phenolic structure provides antioxidant properties, making it a useful stabilizer to prevent oxidative degradation in polymers.
Biological and Pharmacological Activity: A Field for Future Investigation
Despite its established use in materials science, there is a notable lack of publicly available research on the specific biological or pharmacological activities of this compound. Searches of scientific literature and databases did not yield significant results for its direct application in drug development or its interaction with biological signaling pathways.
However, the potential for this compound and its derivatives in medicinal chemistry should not be dismissed. For instance, a study on a closely related brominated analog, 4-Bromo-2,6-bis-hydroxymethyl-phenol, revealed that a Pt(II) complex of this compound exhibited antimicrobial and cytotoxic effects against human prostate and breast cancer cell lines. This suggests that the core structure of this compound could serve as a valuable scaffold for the synthesis of novel therapeutic agents. The two hydroxymethyl groups offer versatile points for chemical modification, allowing for the generation of a library of derivatives with potentially diverse biological activities.
Researchers in drug discovery are encouraged to consider this compound as a starting point for the design and synthesis of new molecules with potential therapeutic applications. Its inherent antioxidant properties, coupled with the potential for targeted derivatization, make it an intriguing candidate for further investigation.
Visualizing the Synthesis Workflow
The following diagram illustrates the key stages in the chemical synthesis of this compound.
Caption: Chemical synthesis workflow for this compound.
References
An In-depth Technical Guide on 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol, a versatile hindered phenolic compound with significant applications in organic synthesis, materials science, and potentially in drug development due to its antioxidant properties.
Chemical and Physical Properties
This compound is a trifunctional molecule featuring a sterically hindered phenolic hydroxyl group, which is characteristic of many antioxidants, and two reactive primary hydroxyl groups.[1] The bulky tert-butyl group enhances its stability and solubility in organic solvents.
| Property | Value | Reference |
| Molecular Weight | 210.27 g/mol | [2] |
| Molecular Formula | C₁₂H₁₈O₃ | [3] |
| Appearance | White crystalline solid | [2] |
| Purity | ≥95% | [2] |
| CAS Number | 2203-14-7 | [2] |
Synthesis Protocol
A common and effective method for the synthesis of this compound is through the reaction of 4-tert-butylphenol with formaldehyde.[4]
Materials:
-
4-tert-butylphenol (150 g)
-
Sodium hydroxide (50 g)
-
Water (approximately 1.2 L)
-
Aqueous formaldehyde (37%, 175 ml)
-
Concentrated hydrochloric acid (110 ml)
-
Chloroform (700 ml, and an additional 50-100 ml)
-
Anhydrous magnesium sulfate (100 g)
Procedure:
-
Dissolve 50 g of sodium hydroxide in approximately 1.2 liters of water.
-
Add 150 g of 4-tert-butylphenol to the solution. Stir and gently heat the mixture until the phenol is completely dissolved.
-
Cool the solution to room temperature.
-
Add 175 ml of 37% aqueous formaldehyde to the solution and stir for four to six days at ambient temperature.
-
Acidify the solution by adding 110 ml of concentrated hydrochloric acid, which will result in the formation of a two-phase system.
-
Isolate the yellow, oily organic phase and wash it three times with 500 ml portions of water.
-
To the resulting organic oil, add 700 ml of chloroform and 500 ml of water and stir the mixture.
-
Separate the organic phase and dry it over 100 g of anhydrous magnesium sulfate.
-
Evaporate the chloroform to yield a mixture of white crystals and oil.
-
Add 50-100 ml of chloroform to the mixture and filter to obtain the white crystalline product, 4-tert-butyl-2,6-di(hydroxymethyl)phenol.[4]
Caption: Synthesis workflow for this compound.
Analytical Methodologies
The characterization and quantification of this compound and related compounds can be achieved through various analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed for the analysis of this compound. A typical mobile phase would consist of acetonitrile, water, and an acid modifier like phosphoric or formic acid for Mass Spectrometry compatibility.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile compounds, including derivatives of this compound. The mass spectrum would likely show a prominent peak for the molecular ion, with further fragmentation patterns corresponding to the loss of methyl and hydroxymethyl groups.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the compound. The ¹H NMR spectrum would show characteristic signals for the tert-butyl protons, the aromatic protons, the hydroxyl protons, and the methylene protons of the hydroxymethyl groups.
Biological Activity and Potential Applications
As a hindered phenol, this compound is expected to exhibit significant antioxidant properties. This class of compounds acts as radical scavengers, which is a crucial mechanism in preventing oxidative damage in biological systems and industrial materials.
While specific signaling pathways for this compound are not extensively documented, related compounds have shown various biological activities. For instance, other butylated hydroxytoluene (BHT) metabolites have been reported to induce apoptosis in certain cancer cell lines.[6] Furthermore, 4-tert-butylphenol, a precursor to the title compound, has been shown to impact inflammatory and metabolic pathways through the miR-363/PKCδ axis in aquatic organisms, suggesting that tert-butylated phenols can have significant biological effects.[7] A derivative, 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol, has demonstrated pro-apoptotic activity in cancer cells.[8]
The antioxidant activity of hindered phenols like this compound is attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by the bulky tert-butyl groups, preventing it from initiating further radical chain reactions.
Caption: Generalized antioxidant mechanism of hindered phenols.
References
- 1. This compound | 2203-14-7 | Benchchem [benchchem.com]
- 2. Butylated hydroxymethylphenol | C15H24O2 | CID 6929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy Online CAS Number 2203-14-7 - TRC - this compound | LGC Standards [lgcstandards.com]
- 4. prepchem.com [prepchem.com]
- 5. di-tert-Butyl-4-hydroxymethyl phenol | SIELC Technologies [sielc.com]
- 6. butylated hydroxymethyl phenol, 88-26-6 [thegoodscentscompany.com]
- 7. Impact of 4-tert-Butylphenol on Inflammation and Glycogen Metabolism in Cyprinus carpio L via the miR-363/PKCδ Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-(Tert-butyl)-2,6-bis(1-phenylethyl)phenol induces pro-apoptotic activity [kjpp.net]
Purity Analysis of 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the purity analysis of 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol, a key intermediate in various industrial applications, including its use as an antioxidant and a building block in organic synthesis. This document outlines potential impurities, analytical techniques, and detailed experimental protocols to ensure the quality and consistency of this compound in research and development settings.
Introduction to this compound
This compound is a trifunctional molecule characterized by a sterically hindered phenolic hydroxyl group and two primary hydroxymethyl groups. Its antioxidant properties are attributed to the hindered phenol, while the hydroxymethyl groups offer sites for further chemical modification. The purity of this compound is critical for its intended applications, as impurities can affect reaction kinetics, product yield, and the safety profile of downstream products.
The typical synthesis involves the reaction of 4-tert-butylphenol with formaldehyde in the presence of a base.[1] This process can lead to several process-related impurities.
Potential Impurities
A thorough purity analysis requires an understanding of potential impurities that may be present in the final product. These can be categorized as process-related impurities and degradation products.
Process-Related Impurities:
-
Starting Material: Unreacted 4-tert-butylphenol.
-
Intermediates: Mono-hydroxymethylated species such as 4-tert-butyl-2-(hydroxymethyl)phenol.
-
By-products: Other isomers or over-alkylated phenol derivatives.
Degradation Products:
-
Oxidation Products: Phenolic compounds are susceptible to oxidation, which can lead to the formation of colored impurities, such as quinone-type structures. The loss of tert-butyl groups has also been observed in the degradation of similar antioxidant compounds.[2]
Analytical Methodologies for Purity Analysis
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for the quantitative determination of purity and the separation of non-volatile impurities. A reversed-phase method is generally suitable for this compound.
Illustrative HPLC Purity Data
| Parameter | Value |
| Purity (%) | ≥ 95%[3] |
| Retention Time (Main Peak) | ~ 5.8 min |
| Relative Retention Time (4-tert-butylphenol) | ~ 0.75 |
| Relative Retention Time (Mono-hydroxymethylated species) | ~ 0.88 |
| Limit of Detection (LOD) | ~ 0.01% |
| Limit of Quantification (LOQ) | ~ 0.03% |
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
Time (min) % B 0 40 10 90 15 90 15.1 40 | 20 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 277 nm.[4]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of acetonitrile to prepare a 1 mg/mL solution.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. Due to the polar nature of the hydroxymethyl groups, derivatization may be necessary to improve chromatographic performance.
Illustrative GC-MS Impurity Profile
| Impurity | Retention Time (min) | m/z (Major Fragments) |
| 4-tert-butylphenol (as TMS derivative) | 8.2 | 222, 207 |
| 4-tert-butyl-2-(hydroxymethyl)phenol (as TMS derivative) | 10.5 | 324, 309, 219 |
| This compound (as TMS derivative) | 12.8 | 426, 411, 321 |
Experimental Protocol: GC-MS Impurity Profiling
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 10 min at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Scan Range: 50-500 amu.
-
Sample Preparation and Derivatization:
-
Dissolve 1 mg of the sample in 1 mL of pyridine.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70 °C for 30 minutes.
-
Inject 1 µL of the derivatized solution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for structural confirmation and can be used for quantitative purity assessment (qNMR) with an internal standard.
Experimental Protocol: ¹H NMR for Structural Confirmation
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Visualized Workflows and Pathways
The following diagrams illustrate the logical flow of the purity analysis process.
Caption: General workflow for the purity analysis of this compound.
Caption: Synthetic pathway and potential process-related impurities.
Conclusion
The purity of this compound is paramount for its successful application in research and industry. A multi-technique approach employing HPLC, GC-MS, and NMR provides a comprehensive understanding of the purity profile, including the identification and quantification of process-related impurities and potential degradants. The detailed protocols and illustrative data presented in this guide serve as a valuable resource for establishing robust quality control procedures for this important chemical compound.
References
Methodological & Application
Application Notes and Protocols: 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol in Epoxy Resin Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 4-tert-butyl-2,6-bis(hydroxymethyl)phenol as a monomer and curing agent in the formulation of epoxy resins. This document outlines the synthesis of the monomer, its incorporation into epoxy systems, and the resulting thermal and mechanical properties, supported by detailed experimental protocols and schematic diagrams.
Introduction
This compound is a trifunctional monomer characterized by a sterically hindered phenolic hydroxyl group and two primary hydroxyl groups.[1] This unique structure imparts antioxidant properties and allows it to act as a crosslinking agent for various resins, including epoxy and phenolic resins.[2][3] When used in epoxy formulations, it can enhance thermal stability, chemical resistance, and mechanical performance due to the formation of a dense crosslinked network with ether linkages.[2] Polyphenols, like this compound, typically react with epoxy resins at elevated temperatures, generally between 130–180°C, often in the presence of a catalyst.[2]
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 4-tert-butylphenol with formaldehyde in the presence of a base.
Experimental Protocol: Monomer Synthesis
Materials:
-
4-tert-butylphenol
-
Sodium hydroxide
-
Aqueous formaldehyde (37%)
-
Concentrated hydrochloric acid
-
Chloroform
-
Anhydrous magnesium sulfate
-
Water
Procedure: [4]
-
Dissolve 50 g of sodium hydroxide in approximately 1.2 liters of water.
-
Add 150 g of 4-tert-butylphenol to the solution and stir with gentle heating until the phenol is completely dissolved.
-
Cool the solution to ambient temperature.
-
Add 175 ml of 37% aqueous formaldehyde to the solution and stir for four to six days at ambient temperature.
-
Acidify the solution by adding 110 ml of concentrated hydrochloric acid, which will result in the formation of a two-phase system.
-
Isolate the yellow, oily organic phase and wash it three times with 500 ml portions of water.
-
Add 700 ml of chloroform and 500 ml of water to the organic oil and stir the mixture.
-
Separate the organic phase and dry it over 100 g of anhydrous magnesium sulfate.
-
Evaporate the chloroform to yield a mixture of white crystals and oil.
-
Add 50-100 ml of chloroform to the mixture and filter to isolate the white crystalline product, this compound.
Epoxy Resin Formulation and Curing
This compound can be used as a phenolic hardener for epoxy resins such as those based on diglycidyl ether of bisphenol A (DGEBA). The curing process involves the reaction of the hydroxyl groups of the phenol with the epoxide groups of the resin, forming a rigid, crosslinked network.
Curing Mechanism
The curing of an epoxy resin with a phenolic hardener like this compound proceeds through the opening of the epoxy ring by the hydroxyl groups of the phenol. This reaction is typically catalyzed by a tertiary amine or a phosphonium salt and is driven by heat. The multiple hydroxyl groups on the monomer allow for the formation of a dense, three-dimensional network.
Caption: Epoxy Curing Workflow.
Experimental Protocol: Epoxy Formulation and Curing
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
This compound
-
Curing accelerator (e.g., Triethanolamine, 2-Methylimidazole)
-
Solvent (if necessary, e.g., acetone)
Procedure:
-
Calculate the stoichiometric amounts of the epoxy resin and the phenolic hardener based on their epoxy equivalent weight (EEW) and hydroxyl equivalent weight, respectively.
-
Preheat the epoxy resin to reduce its viscosity if it is highly viscous.
-
Thoroughly mix the epoxy resin and this compound until a homogeneous mixture is obtained. A solvent can be used to aid mixing, which should be evaporated before curing.
-
Add the curing accelerator to the mixture (typically 1-2 phr - parts per hundred parts of resin).
-
Degas the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Pour the mixture into a preheated mold.
-
Cure the formulation in an oven following a specific curing schedule. A typical schedule might be 2 hours at 120°C followed by 2 hours at 150°C.
-
Allow the cured sample to cool down slowly to room temperature to avoid internal stresses.
Characterization of Cured Epoxy Resins
The performance of the cured epoxy resin can be evaluated through various analytical techniques to determine its thermal and mechanical properties.
Thermal Properties
Thermal stability and glass transition temperature are critical parameters for epoxy resins. These are typically determined using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Experimental Protocol: Thermal Analysis
-
Differential Scanning Calorimetry (DSC):
-
Prepare a small sample (5-10 mg) of the cured epoxy resin in an aluminum DSC pan.
-
Place the pan in the DSC instrument.
-
Heat the sample from room temperature to a temperature above its expected glass transition temperature (e.g., 250°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The glass transition temperature (Tg) is determined from the midpoint of the step transition in the heat flow curve.
-
-
Thermogravimetric Analysis (TGA):
-
Place a small sample (10-15 mg) of the cured epoxy resin in a TGA crucible.
-
Heat the sample from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
-
The onset of decomposition temperature (Td) and the char yield at a specific temperature are determined from the weight loss curve.
-
Typical Thermal Properties of Phenolic-Cured Epoxy Resins
| Property | Typical Value Range | Analysis Method |
| Glass Transition Temperature (Tg) | 140 - 160 °C | DSC |
| Onset Decomposition Temperature (Td) | 300 - 350 °C | TGA |
| Char Yield at 600°C | > 30% | TGA |
| Note: These values are representative of phenolic-cured epoxy systems and may vary based on the specific formulation and curing conditions.[5] |
Mechanical Properties
The mechanical performance of the cured epoxy is crucial for its structural applications. Key properties include tensile strength, flexural strength, and flexural modulus.
Experimental Protocol: Mechanical Testing
-
Tensile Testing (ASTM D638):
-
Prepare dog-bone shaped specimens from the cured epoxy sheets.
-
Measure the dimensions of the specimens.
-
Mount the specimen in a universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and elongation to determine tensile strength, modulus, and elongation at break.
-
-
Flexural Testing (ASTM D790):
-
Prepare rectangular bar specimens from the cured epoxy sheets.
-
Measure the dimensions of the specimens.
-
Place the specimen on a three-point bending fixture in a universal testing machine.
-
Apply a load to the center of the specimen at a constant rate until it fractures or reaches a specified deflection.
-
Record the load and deflection to calculate the flexural strength and modulus.
-
Typical Mechanical Properties of Phenolic-Cured Epoxy Resins
| Property | Typical Value Range | Test Method |
| Flexural Strength | 290 - 440 MPa | ASTM D790 |
| Flexural Modulus | 11 - 12.5 GPa | ASTM D790 |
| Note: These values are based on a study of a phenolic/epoxy resin system with curing accelerators and serve as an example of the performance that can be expected.[5] |
Signaling Pathway and Logical Relationships
The curing process and subsequent material characterization follow a logical workflow, from the selection of reactants to the final evaluation of the cured polymer's properties.
Caption: Experimental Workflow.
Conclusion
This compound is a versatile monomer that can be effectively utilized as a phenolic hardener for epoxy resins. Its trifunctional nature allows for the formation of highly crosslinked networks, leading to materials with good thermal stability and mechanical properties. The provided protocols offer a foundation for researchers to explore the use of this monomer in developing advanced epoxy-based materials for a variety of applications. Further optimization of the formulation and curing conditions can be performed to tailor the final properties of the epoxy resin to specific performance requirements.
References
Application Notes and Protocols: 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol as an Antioxidant
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Tert-butyl-2,6-bis(hydroxymethyl)phenol is a synthetic phenolic compound characterized by a sterically hindered hydroxyl group, a key feature for potent antioxidant activity.[1] The presence of a bulky tert-butyl group at the para position and two hydroxymethyl groups at the ortho positions of the phenolic ring influences its electronic properties, solubility, and antioxidant efficacy.[1] As a member of the hindered phenol class of antioxidants, it is utilized as a stabilizer in various materials, including plastics and personal care products, to prevent oxidative degradation.[1] The primary mechanism of action involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals, thereby terminating chain reactions involved in oxidative damage. The resulting phenoxyl radical is stabilized by the bulky substituents, which prevents it from initiating further oxidation.
These application notes provide an overview of the antioxidant properties of this compound, along with detailed protocols for evaluating its efficacy using common in vitro assays.
Mechanism of Action
The antioxidant activity of this compound is primarily attributed to its ability to act as a free radical scavenger. The phenolic hydroxyl group can donate a hydrogen atom to a free radical (R•), thus neutralizing it and preventing it from damaging cellular components. The bulky tert-butyl and hydroxymethyl groups provide steric hindrance around the hydroxyl group, which stabilizes the resulting phenoxyl radical and makes it less reactive, thereby preventing the propagation of the radical chain reaction.
Caption: General mechanism of a hindered phenolic antioxidant.
Potential Signaling Pathway Modulation
Phenolic antioxidants have been shown to modulate various cellular signaling pathways involved in the response to oxidative stress. While specific studies on this compound are limited, it is plausible that it could influence pathways such as:
-
NF-κB Signaling Pathway: By scavenging reactive oxygen species (ROS), phenolic antioxidants can inhibit the activation of NF-κB, a key transcription factor involved in inflammatory responses.
-
MAPK Signaling Pathways: Phenolic compounds may modulate the activity of mitogen-activated protein kinases (MAPKs), such as ERK, JNK, and p38, which are involved in cell proliferation, differentiation, and apoptosis in response to oxidative stress.
-
Nrf2 Signaling Pathway: Some phenolic antioxidants can activate the Nrf2 transcription factor, leading to the upregulation of antioxidant response element (ARE)-dependent genes, which encode for a variety of protective enzymes.
References
Application Notes and Protocols: 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol in Coatings and Adhesives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role and application of 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol as a versatile crosslinking agent and antioxidant in the formulation of high-performance coatings and adhesives. This document outlines its key functionalities, presents available performance data, and offers detailed experimental protocols for its incorporation and evaluation in various systems.
Introduction
This compound is a multifunctional phenolic compound characterized by a sterically hindered hydroxyl group and two reactive hydroxymethyl groups at the ortho positions. This unique structure imparts a dual functionality to the molecule. The hindered phenolic group provides excellent antioxidant properties, protecting polymers from thermal and oxidative degradation. The hydroxymethyl groups act as reactive sites for crosslinking with various resin systems, including epoxy, phenolic, and polyester resins, thereby enhancing the mechanical and chemical properties of the cured material.
The incorporation of this compound into coating and adhesive formulations can lead to significant improvements in:
-
Thermal Stability: The hindered phenol moiety effectively scavenges free radicals, preventing polymer degradation at elevated temperatures.
-
Adhesion: The polar hydroxyl groups can enhance adhesion to a variety of substrates.
-
Chemical Resistance: The formation of a dense crosslinked network improves resistance to solvents, acids, and other corrosive agents.[1][2]
-
Mechanical Strength: Increased crosslink density contributes to higher hardness, tensile strength, and overall durability.
Data Presentation
While specific quantitative performance data for coatings and adhesives formulated exclusively with this compound is not extensively available in publicly accessible literature, the following tables present representative data from studies on closely related phenolic-epoxy systems. This information provides valuable insights into the expected performance enhancements.
Table 1: Effect of Phenolic Resin Addition on the Adhesive Shear Strength of an Epoxy-Amine System
| Formulation | Shear Strength (MPa) | % Improvement vs. Pure Epoxy |
| Pure Epoxy | ~1.05 | - |
| Epoxy + 10 phr* Phenolic Resin | ~1.25 | ~19% |
| Epoxy + 20 phr* Phenolic Resin | ~1.38 | ~31% |
| Epoxy + 30 phr* Phenolic Resin | ~1.48 | ~41% |
phr: parts per hundred parts of resin (Data adapted from a study on a resole-type phenolic resin in an epoxy-amine system.[3])
Table 2: Representative Curing and Thermal Properties of Phenolic-Epoxy Systems
| Curing Agent System | Gel Time (minutes) at 150°C | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (TGA, 5% weight loss) (°C) |
| Amine Cured Epoxy | ~10 - 30 | ~120 - 150 | ~300 - 350 |
| Phenolic Cured Epoxy (general) | ~15 - 40 | ~150 - 180 | ~350 - 400 |
| Anhydride Cured Epoxy | ~20 - 60 | ~140 - 170 | ~320 - 380 |
(This table presents typical ranges for phenolic-epoxy systems and is intended for comparative purposes.)
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound, its incorporation into an epoxy-based coating formulation, and the subsequent testing of the cured coating's properties.
Synthesis of this compound
This protocol is based on the hydroxymethylation of 4-tert-butylphenol.
Materials:
-
4-tert-butylphenol
-
Formaldehyde solution (37% in water)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Chloroform
-
Anhydrous magnesium sulfate
-
Water (deionized)
Procedure:
-
In a suitable reaction vessel, dissolve 50 g of sodium hydroxide in approximately 1.2 liters of water.
-
Add 150 g of 4-tert-butylphenol to the solution. Stir and gently heat the mixture until the phenol is completely dissolved.
-
Cool the solution to ambient temperature.
-
Add 175 ml of 37% aqueous formaldehyde solution to the reaction mixture.
-
Stir the solution at ambient temperature for four to six days.[4]
-
After the reaction period, add 110 ml of concentrated hydrochloric acid. A two-phase system will form.
-
Separate the yellow, oily organic phase and wash it three times with 500 ml portions of water.
-
Add 700 ml of chloroform and 500 ml of water to the organic oil and stir the mixture.
-
Isolate the organic phase and dry it over 100 g of anhydrous magnesium sulfate.
-
Evaporate the chloroform to yield a mixture of white crystals and oil.
-
Add 50-100 ml of chloroform to the mixture and filter to isolate the white crystalline product, this compound.[4]
Formulation of an Epoxy-Phenolic Anti-Corrosion Coating
This protocol describes the preparation of a two-component epoxy coating where this compound acts as a crosslinker.
Materials:
-
Part A (Resin Base):
-
Bisphenol A based epoxy resin (e.g., D.E.R. 331 or equivalent)
-
Pigments and fillers (e.g., titanium dioxide, talc, mica iron oxide)
-
Solvents (e.g., xylene, methyl isobutyl ketone - MIBK)
-
Flow and leveling agents
-
Defoamer
-
-
Part B (Curing Agent):
-
This compound
-
Amine accelerator (optional, e.g., 2,4,6-Tris(dimethylaminomethyl)phenol)
-
Solvent (e.g., MIBK or a blend of alcohols)
-
Procedure:
-
Preparation of Part A (Resin Base):
-
In a high-speed disperser, charge the epoxy resin and solvents.
-
Gradually add the pigments and fillers while increasing the dispersion speed.
-
Disperse until a Hegman gauge reading indicates the desired fineness of grind.
-
Add the flow and leveling agents and defoamer under slow agitation.
-
-
Preparation of Part B (Curing Agent):
-
In a separate vessel, dissolve the this compound in the solvent. Gentle heating may be required.
-
If used, add the amine accelerator to the dissolved phenolic crosslinker solution and mix thoroughly.
-
-
Mixing and Application:
-
Just before application, mix Part A and Part B in the specified ratio (typically determined by the stoichiometry of epoxy groups to hydroxyl groups).
-
Allow for a short induction time (as specified by the formulation) to allow the components to pre-react.
-
Apply the coating to a prepared substrate (e.g., sandblasted steel) using a suitable method (e.g., spraying, brushing).
-
Allow the coating to cure at ambient temperature or bake at an elevated temperature as required. A typical baking schedule for phenolic-epoxy coatings is 150-200°C.[5]
-
Evaluation of Coating Properties
The following are standard test methods for evaluating the performance of the cured coating.
1. Adhesion Testing (ASTM D3359 - Cross-Hatch Adhesion):
-
Apply the coating to a test panel and allow it to fully cure.
-
Using a sharp blade or a cross-hatch cutter, make a series of perpendicular cuts through the coating to the substrate.
-
Apply a specified pressure-sensitive tape over the lattice and then rapidly remove it.
-
Evaluate the adhesion by the amount of coating removed by the tape, according to the ASTM scale.
2. Chemical Resistance Testing (ASTM D1308):
-
Apply the coating to test panels and allow for full cure.
-
Place a few drops of the test chemical (e.g., 10% sulfuric acid, 10% sodium hydroxide, xylene) onto the coating surface.
-
Cover the spot with a watch glass to prevent evaporation.
-
After a specified time (e.g., 24 hours), remove the watch glass and the chemical.
-
Inspect the coating for any signs of blistering, discoloration, or softening.
3. Hardness Testing (ASTM D3363 - Pencil Hardness):
-
Place the coated panel on a firm horizontal surface.
-
Using a set of calibrated pencils of increasing hardness, push the pencil at a 45-degree angle with firm pressure across the coating surface.
-
The pencil hardness is defined as the hardest pencil that does not scratch or gouge the coating.
Visualizations
The following diagrams illustrate key concepts related to the function and application of this compound.
Caption: Synthesis workflow for this compound.
References
Application Notes and Protocols for 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol as a Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Tert-butyl-2,6-bis(hydroxymethyl)phenol is a versatile trifunctional molecule widely utilized as a crosslinking agent, antioxidant, and a building block in organic and materials science.[1] Its unique structure, featuring a sterically hindered phenolic hydroxyl group and two reactive hydroxymethyl groups at the ortho positions, imparts a range of desirable properties to polymeric systems.[1] The bulky tert-butyl group enhances solubility and provides antioxidant characteristics, while the hydroxymethyl groups serve as active sites for crosslinking reactions.[1]
This document provides detailed application notes and experimental protocols for the use of this compound as a crosslinking agent in various resin systems.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 2203-14-7 | [1] |
| Molecular Formula | C₁₂H₁₈O₃ | [2] |
| Molecular Weight | 210.27 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 139-141 °C | [4] |
| Boiling Point | 214 °C at 40 mmHg | [4] |
| Solubility | Insoluble in water; soluble in methanol. | [4] |
Applications in Polymer Chemistry
This compound, also referred to as a tetramethylolphenol (TMP) type compound, is a functional crosslinking agent for several types of resins, including epoxy and phenolic resins.[5] The presence of hydroxyl groups allows for the formation of covalent bonds with other polymer chains, resulting in a more robust and stable three-dimensional network.[5] This crosslinking enhances thermal stability, flame retardancy, and mechanical properties.[5]
Crosslinking of Epoxy Resins
The hydroxymethyl groups of this compound can react with the epoxy groups of epoxy resins, leading to the formation of a crosslinked network. This reaction typically requires elevated temperatures and may be facilitated by a catalyst. The resulting cured epoxy resins can exhibit improved thermal and mechanical properties.
Crosslinking of Phenolic Resins
In phenolic resin systems, this compound can act as a co-curing agent or modifier. It can react with other phenolic monomers or prepolymers during the curing process, becoming incorporated into the final crosslinked structure. This can enhance the thermal stability and mechanical strength of the cured phenolic resin.
Experimental Protocols
Synthesis of this compound
A common method for synthesizing this compound is through the reaction of 4-tert-butylphenol with formaldehyde in the presence of a base.[1]
Materials:
-
4-tert-butylphenol
-
Formaldehyde (37% aqueous solution)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Chloroform
-
Anhydrous magnesium sulfate
-
Water
Procedure:
-
Dissolve 50 g of sodium hydroxide in approximately 1.2 liters of water.
-
Add 150 g of 4-tert-butylphenol to the solution and stir with gentle heating until the phenol dissolves.
-
Cool the solution to room temperature.
-
Add 175 ml of 37% aqueous formaldehyde and stir the solution for four to six days at ambient temperature.[3]
-
Acidify the solution by adding 110 ml of concentrated hydrochloric acid, which will result in the formation of a two-phase system.[3]
-
Separate the yellow, oily organic phase and wash it three times with 500 ml portions of water.[3]
-
Add 700 ml of chloroform and 500 ml of water to the organic oil and stir the mixture.
-
Separate the organic phase and dry it over 100 g of anhydrous magnesium sulfate.[3]
-
Evaporate the chloroform to yield a mixture of white crystals and oil.
-
Add 50-100 ml of chloroform and filter the mixture to obtain the white crystalline product of 4-tert-butyl-2,6-di(hydroxymethyl)phenol.[3]
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Protocol for Curing Epoxy Resin (General Procedure)
This protocol provides a general guideline for using this compound as a curing agent for a standard diglycidyl ether of bisphenol A (DGEBA) based epoxy resin. The exact stoichiometry and curing cycle should be optimized for the specific application and desired properties.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) epoxy resin
-
This compound
-
Optional: Catalyst (e.g., a tertiary amine like 2,4,6-tris(dimethylaminomethyl)phenol)
-
Mold release agent
-
Oven with temperature control
Procedure:
-
Stoichiometric Calculation: Calculate the required amount of this compound based on the epoxy equivalent weight (EEW) of the resin. The reaction involves the hydroxyl groups of the crosslinker reacting with the epoxy groups.
-
Mixing: Preheat the epoxy resin to reduce its viscosity (e.g., 60 °C). Add the calculated amount of this compound and mix thoroughly until a homogeneous mixture is obtained. If using a catalyst, add it at this stage.
-
Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Casting: Apply a mold release agent to the desired mold. Pour the degassed mixture into the mold.
-
Curing: Place the mold in an oven and follow a staged curing cycle. A typical cycle might be:
-
Initial cure: 2 hours at 120 °C
-
Post-cure: 2 hours at 150 °C
-
-
Cooling: Allow the cured sample to cool slowly to room temperature to avoid internal stresses.
Curing Process Workflow
Caption: General workflow for curing epoxy resin with the crosslinking agent.
Characterization of Crosslinked Polymers
The effectiveness of the crosslinking can be evaluated through various analytical techniques to determine the thermal and mechanical properties of the cured polymer.
| Analytical Technique | Property Measured | Typical Expected Outcome with Crosslinking |
| Differential Scanning Calorimetry (DSC) | Glass Transition Temperature (Tg) | Increase in Tg indicates a higher degree of crosslinking and improved thermal stability. |
| Thermogravimetric Analysis (TGA) | Thermal Decomposition Temperature | Higher decomposition temperature suggests enhanced thermal stability of the crosslinked network. |
| Dynamic Mechanical Analysis (DMA) | Storage Modulus, Loss Modulus, Tan Delta | Increased storage modulus in the rubbery plateau region is indicative of a higher crosslink density. |
| Tensile Testing | Tensile Strength, Young's Modulus, Elongation at Break | An increase in tensile strength and modulus is often observed, while elongation at break may decrease due to the more rigid network. |
Potential Applications in Drug Development
While the primary application of this compound is in materials science, its unique structure presents potential opportunities in drug development, although this is a less explored area. Related phenolic compounds have been investigated for their biological activities. For instance, other 2,6-di-tert-butylphenol derivatives have been explored for antiviral properties. Further research could explore the use of this compound as a scaffold for synthesizing new drug candidates or as a crosslinking agent in the formulation of controlled-release drug delivery systems. The biocompatibility and degradation profile of such crosslinked systems would need to be thoroughly investigated.
Logical Relationship in Drug Delivery Application
Caption: Potential pathway for utilizing the crosslinker in drug delivery systems.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Disclaimer: The protocols provided are for informational purposes and should be adapted and optimized for specific experimental conditions and applications. All laboratory work should be conducted in accordance with established safety procedures.
References
- 1. Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN108503759B - Synthesis method of alkyl phenolic resin - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US5051454A - Phenolic resin compositions - Google Patents [patents.google.com]
- 5. ijert.org [ijert.org]
Application Notes and Protocols for the Analysis of 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed analytical protocols for the qualitative and quantitative analysis of 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol in aqueous samples. The methodologies described are based on established analytical techniques for phenolic compounds and serve as a comprehensive starting point for method development and validation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its close isomer, 2,6-Di-tert-butyl-4-(hydroxymethyl)phenol, is presented in Table 1. These properties are essential for developing appropriate analytical methods, particularly for sample preparation and chromatographic separation.
Table 1: Physicochemical Properties of this compound and a Structurally Related Isomer.
| Property | This compound | 2,6-Di-tert-butyl-4-(hydroxymethyl)phenol (Isomer) |
|---|---|---|
| Molecular Formula | C₁₂H₁₈O₃ | C₁₅H₂₄O₂[1] |
| Molecular Weight | 210.27 g/mol | 236.35 g/mol [1] |
| CAS Number | 2203-14-7 | 88-26-6[2] |
| Melting Point | Not available | 139 - 141 °C[1] |
| Boiling Point | Not available | 291 - 294 °C[1] |
| pKa | Estimated to be weakly acidic (phenolic hydroxyl group) | Extremely weak basic (essentially neutral)[2] |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents like methanol, ethanol, and acetonitrile. | Solid[3] |
| UV Absorbance | Expected to have a UV absorbance maximum around 270-280 nm, typical for phenolic compounds. | Not specified, but phenolic compounds generally absorb in this region. |
Analytical Workflow Overview
The general workflow for the analysis of this compound in a water sample involves several key stages, from sample collection to final data analysis and reporting. This process ensures the accuracy and reliability of the analytical results.
Application Note 1: Analysis by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Introduction
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the separation and quantification of phenolic compounds.[4][5] This method is suitable for the analysis of this compound due to its phenolic structure, which imparts UV absorbance.
Principle
The analyte is extracted from the aqueous matrix and concentrated using Solid-Phase Extraction (SPE). The extract is then injected into a reverse-phase HPLC system. Separation is achieved on a C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier. The compound is detected by its absorbance of UV light, and quantification is performed by comparing the peak area to a calibration curve prepared from standards of known concentrations.
Experimental Protocol: HPLC-UV Analysis
1. Sample Preparation (Solid-Phase Extraction)
This protocol is adapted from established methods for extracting phenols from water.[6][7][8]
a. Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water (pH adjusted to ~3 with a weak acid like phosphoric acid). Do not allow the cartridge to go dry.
b. Sample Loading: Acidify the water sample (e.g., 250 mL) to a pH of ~3 with phosphoric acid. Pass the sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
c. Washing: Wash the cartridge with 5 mL of deionized water (pH ~3) to remove any polar impurities.
d. Drying: Dry the cartridge by applying a vacuum or passing nitrogen through it for 10-15 minutes.
e. Elution: Elute the retained this compound from the cartridge with 5 mL of methanol or acetonitrile into a collection vial.
f. Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient temperature. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.
2. HPLC-UV Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B (linear gradient)
-
20-25 min: 90% B (hold)
-
25-26 min: 90% to 10% B (linear gradient)
-
26-30 min: 10% B (hold for re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 275 nm (A preliminary scan of the analyte standard is recommended to determine the optimal wavelength).
3. Calibration
Prepare a series of calibration standards of this compound in the initial mobile phase, covering the expected concentration range of the samples. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Application Note 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity for the analysis of a wide range of organic compounds. For polar analytes like phenols, derivatization is often employed to increase their volatility and improve chromatographic performance.[9][10][11]
Principle
The analyte is first extracted from the sample matrix. Due to the presence of polar hydroxyl groups, this compound is derivatized to a less polar, more volatile compound. Silylation is a common and effective derivatization technique for phenols, where active hydrogens are replaced with a trimethylsilyl (TMS) group.[9][10] The derivatized analyte is then introduced into the GC-MS system, where it is separated based on its boiling point and polarity on a capillary column and subsequently detected by a mass spectrometer.
Experimental Protocol: GC-MS Analysis
1. Sample Preparation and Derivatization
a. Extraction: Perform the Solid-Phase Extraction as described in the HPLC-UV protocol (Section 1).
b. Derivatization (Silylation): i. After evaporating the eluate to complete dryness, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent like pyridine or acetonitrile. ii. Cap the vial tightly and heat at 60-70 °C for 30 minutes. iii. Allow the reaction mixture to cool to room temperature before injection into the GC-MS.
2. GC-MS Instrumentation and Conditions
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless (with a splitless time of 1 minute).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 50-550. For higher sensitivity, Selected Ion Monitoring (SIM) can be used after identifying the characteristic ions of the derivatized analyte.
3. Calibration
Prepare calibration standards of this compound and subject them to the same derivatization procedure as the samples. Create a calibration curve by plotting the peak area of a characteristic ion against the concentration.
Method Performance Characteristics
The following table presents typical or expected performance characteristics for the proposed analytical methods. These values are estimates based on the analysis of similar phenolic compounds and would require experimental validation for this compound.
Table 2: Estimated Performance Characteristics of Proposed Analytical Methods.
| Parameter | HPLC-UV (Proposed) | GC-MS (Proposed) |
|---|---|---|
| Limit of Detection (LOD) | 1 - 10 µg/L | 0.1 - 5 µg/L |
| Limit of Quantification (LOQ) | 5 - 30 µg/L | 0.5 - 15 µg/L |
| Linearity (R²) | > 0.995 | > 0.995 |
| Recovery | 85 - 110% | 80 - 115% |
| Precision (RSD) | < 10% | < 15% |
Note: The actual performance of these methods will depend on the specific instrumentation, reagents, and sample matrix. Method validation is a critical step to ensure data quality and accuracy.
References
- 1. accustandard.com [accustandard.com]
- 2. Human Metabolome Database: Showing metabocard for 2,6-Di-tert-butyl-4-hydroxymethylphenol (HMDB0032048) [hmdb.ca]
- 3. 2,6-Di-tert-butyl-4-methylphenol | C15H24O | CID 31404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments in the HPLC separation of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. tesisenred.net [tesisenred.net]
- 8. csus.edu [csus.edu]
- 9. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
safe handling and storage of 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol in the lab
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol (CAS No. 2203-14-7) in a laboratory setting. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on information for structurally similar phenolic compounds and general laboratory safety practices.
Introduction
This compound is an organic compound characterized by a phenolic structure with a tert-butyl group and two hydroxymethyl substituents.[1] Its antioxidant properties make it a valuable compound in various industrial applications, including as a stabilizer in plastics and an additive in cosmetics.[1] In the laboratory, it serves as a multifunctional scaffold in organic synthesis.[2]
Hazard Identification and Safety Precautions
Potential Hazards (inferred from similar phenolic compounds):
-
Skin and Eye Irritation: Phenolic compounds can cause skin irritation and serious eye damage.[3]
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.
-
Harmful if Swallowed: Ingestion may be harmful.
General Safety Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder or creating solutions.[4]
-
Avoid inhalation of dust.
-
Prevent contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound.
| PPE Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield where splashing is possible.[4] |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended for prolonged handling.[4] |
| Body Protection | A lab coat is mandatory. For larger quantities or when there is a risk of splashing, a chemically resistant apron should be worn.[4] |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator with an appropriate particulate filter should be used. |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and related compounds. Data for related compounds are included for reference and are noted accordingly.
| Property | Value | Source (CAS No. if not 2203-14-7) |
| Molecular Formula | C₁₂H₁₈O₃ | [1] |
| Molecular Weight | 210.27 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents.[1] Insoluble in water (inferred). | |
| Toxicity (Oral LDLo, rat) | 7000 mg/kg (for 4-Hydroxymethyl-2,6-di-tert-butyl phenol, CAS 88-26-6) | [5] |
| Toxicity (Oral LDLo, mouse) | 7000 mg/kg (for 4-Hydroxymethyl-2,6-di-tert-butyl phenol, CAS 88-26-6) | [5] |
| Flash Point | > 93.33 °C (for 4-tert-butyl phenol, CAS 98-54-4) | [3] |
Experimental Protocols
Protocol for Preparing a Stock Solution (e.g., 100 mM in an organic solvent)
This protocol outlines the steps for safely preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Appropriate organic solvent (e.g., Methanol, Chloroform)[6]
-
Volumetric flask with stopper
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Pipettes and pipette bulbs
-
Personal Protective Equipment (as specified in Section 3)
Procedure:
-
Preparation: Ensure the chemical fume hood is operational and the work area is clean and free of clutter. Don all required PPE.
-
Calculation: Calculate the mass of this compound required to prepare the desired volume and concentration of the stock solution. (Mass = Molarity × Volume × Molecular Weight)
-
Weighing: In the fume hood, carefully weigh the calculated amount of the compound onto a weighing paper or boat using an analytical balance.
-
Dissolution:
-
Transfer the weighed powder into the volumetric flask.
-
Add a portion of the chosen organic solvent to the flask (approximately half of the final volume).
-
Gently swirl the flask to dissolve the powder. If necessary, use a sonicator to aid dissolution.
-
-
Dilution to Final Volume: Once the solid is completely dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Mixing: Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Labeling and Storage: Label the flask clearly with the name of the compound, concentration, solvent, date of preparation, and your initials. Store the solution according to the guidelines in Section 6.
Synthesis Protocol
A representative synthesis of this compound can be achieved through the reaction of 4-tert-butylphenol with formaldehyde in the presence of a base.[6]
Materials:
-
4-tert-butylphenol
-
Sodium hydroxide
-
Aqueous formaldehyde (37%)
-
Concentrated hydrochloric acid
-
Chloroform
-
Anhydrous magnesium sulfate
-
Water
-
Reaction vessel, stirring apparatus, and other standard laboratory glassware
Procedure:
-
Dissolve sodium hydroxide in water and add 4-tert-butylphenol. Stir and gently heat until the phenol dissolves, then cool to room temperature.[6]
-
Add aqueous formaldehyde and stir the solution at ambient temperature for four to six days.[6]
-
Acidify the solution with concentrated hydrochloric acid, which will result in the formation of two phases.[6]
-
Isolate the yellow, oily organic phase and wash it with water.[6]
-
Add chloroform and water to the organic oil and stir.[6]
-
Separate the organic phase and dry it over anhydrous magnesium sulfate.[6]
-
Evaporate the chloroform and cool the solution to yield a mixture of white crystals and oil.[6]
-
Add a small amount of chloroform and filter to obtain the white crystalline product of this compound.[6]
Safe Storage and Disposal
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store away from heat and sources of ignition.[4]
-
Protect from light and moisture.[4]
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Collect all waste containing this compound as hazardous chemical waste.[4]
Visualizations
Caption: Safe handling workflow for this compound.
Caption: Storage and disposal guidelines for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Polymerization of 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals working on the polymerization of 4-tert-butyl-2,6-bis(hydroxymethyl)phenol.
Troubleshooting and FAQs
Question 1: My reaction is turning a deep yellow or brown color. What is causing this discoloration and how can I prevent it?
Answer: Discoloration during the polymerization is typically a sign of oxidation. The phenolic groups are susceptible to oxidation, especially at elevated temperatures, which can form colored quinone-like structures.
-
Prevention:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1] A gentle flow of nitrogen over the reaction mixture is effective.[1]
-
Temperature Control: Avoid excessive heating. While heat is required for polymerization, temperatures that are too high can accelerate side reactions, including oxidation.
-
Purity of Reagents: Ensure the purity of your this compound monomer and solvents. Impurities can sometimes act as catalysts for oxidation.
-
Question 2: The reaction is proceeding too quickly and becoming uncontrollably exothermic (a runaway reaction). How can I manage this?
Answer: Phenol-formaldehyde reactions are highly exothermic. A runaway reaction is a significant safety hazard and can lead to poor polymer quality.[2]
-
Prevention and Control:
-
Controlled Reagent Addition: If your protocol involves adding a cross-linking agent or catalyst solution, add it slowly and incrementally to manage the rate of heat generation.[2]
-
Efficient Cooling: Ensure your reaction vessel is equipped with an adequate cooling system (e.g., an ice bath or a cooling jacket) to dissipate the heat produced.[2]
-
Solvent Choice: Using a higher-boiling point solvent can help to moderate the reaction temperature by acting as a heat sink.
-
Scale: Be cautious when scaling up the reaction. The surface-area-to-volume ratio decreases, making heat dissipation less efficient. Perform smaller-scale pilot reactions first.
-
Question 3: My final polymer has a low molecular weight or is a viscous oil instead of a solid. What could be the cause?
Answer: Low molecular weight is often due to incomplete reaction, improper stoichiometry, or premature termination of polymerization.
-
Potential Causes and Solutions:
-
Reaction Time: The polymerization may not have been allowed to proceed for a sufficient amount of time. Consider increasing the reaction duration.
-
Temperature: The reaction temperature might be too low for effective chain propagation. Refer to established protocols for optimal temperature ranges. Heating for 3-4 hours at reflux is a common procedure in related syntheses.[1]
-
Water Removal: The condensation reaction that drives polymerization produces water. Efficient removal of this water (e.g., using a Dean-Stark trap or heating in an open flask initially) is crucial to drive the reaction to completion and achieve a high molecular weight.[1]
-
Catalyst Activity: Ensure the catalyst is active and used in the correct concentration. Both acidic and basic catalysts can be used, and their choice affects the reaction mechanism and final polymer structure.[3]
-
Question 4: There is significant frothing and bubbling in the reaction flask. Is this normal?
Answer: Yes, considerable frothing is normal, especially in the initial stages of heating.[1] This is primarily due to the evaporation of water, which is a byproduct of the condensation polymerization. The reaction mixture may fill a large portion of the flask before shrinking back.[1]
-
Management:
-
Flask Size: Use a reaction flask with a volume at least three to four times the initial volume of the reactants to accommodate the frothing.
-
Stirring: Mechanical stirring can help to break up the foam and ensure even heating, but it should be controlled to avoid exacerbating the issue.
-
Quantitative Data Summary
For successful polymerization, several parameters must be carefully controlled. The table below summarizes key quantitative data derived from analogous phenol-formaldehyde condensation procedures.
| Parameter | Recommended Value/Range | Notes |
| Reaction Temperature | 100 - 160°C | Initial heating around 100-120°C helps remove water. Higher temperatures (reflux) are then used for polymerization.[1] |
| Catalyst Type | Base (e.g., Sodium Hydroxide) | Base catalysis is typically used for resol-type resins, which is analogous to the polymerization of bis(hydroxymethyl)phenols.[3] |
| Catalyst Concentration | ~0.045 equivalents (relative to phenol) | This concentration is cited for the initial formation of hydroxymethylated precursors.[1] The optimal amount may vary for the polymerization step. |
| Atmosphere | Inert (Nitrogen or Argon) | A gentle flow of nitrogen is recommended to prevent oxidation and discoloration.[1] |
| Reaction Time | 3 - 4 hours (at reflux) | Sufficient time is needed to ensure high conversion and achieve the desired molecular weight.[1] |
Experimental Protocols
Protocol: Synthesis of Polymer from this compound
This protocol describes a general procedure for the self-condensation polymerization of this compound under basic conditions.
Materials:
-
This compound
-
High-boiling point solvent (e.g., Diphenyl ether)
-
Base catalyst (e.g., Sodium Hydroxide solution)
-
Nitrogen or Argon gas supply
Equipment:
-
Three-necked round-bottomed flask
-
Mechanical stirrer
-
Heating mantle
-
Condenser
-
Nitrogen/Argon inlet adapter
Procedure:
-
Reaction Setup: Place the this compound monomer and diphenyl ether into the three-necked flask equipped with a mechanical stirrer.
-
Inerting: Begin a gentle flow of nitrogen or argon through the flask to displace air.
-
Catalyst Addition: Add the base catalyst to the mixture while stirring.
-
Initial Heating (Water Removal): Heat the mixture to 110-120°C with the nitrogen stream flowing over the surface to facilitate the removal of evolved water from the condensation reaction.[1] The solution may change color from yellow to light brown during this phase.[1]
-
Polymerization: Once the initial vigorous water evolution subsides, fit the flask with a condenser. Increase the temperature to reflux (approx. 150-160°C) and maintain for 3-4 hours under a continued gentle flow of nitrogen to drive the polymerization.[1]
-
Cooling and Isolation: After the reaction period, turn off the heat and allow the mixture to cool to room temperature.
-
Purification: The polymer can be isolated by precipitation. Slowly add the cooled reaction mixture to a non-solvent (e.g., methanol or hexane) while stirring vigorously. The polymer will precipitate as a solid.
-
Drying: Collect the precipitated polymer by filtration, wash with additional non-solvent to remove residual diphenyl ether and unreacted monomer, and dry under vacuum.
Visualizations
Caption: Troubleshooting workflow for common polymerization problems.
Caption: Step-by-step experimental workflow for polymerization.
References
Technical Support Center: Synthesis of 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and established method is the base-catalyzed hydroxymethylation of 4-tert-butylphenol with formaldehyde.[1] This reaction typically involves dissolving 4-tert-butylphenol in an aqueous solution of a base, such as sodium hydroxide, followed by the addition of formaldehyde. The mixture is then stirred at ambient temperature for several days.
Q2: What are the main reagents and their roles in this synthesis?
A2: The key reagents are:
-
4-tert-butylphenol: The starting aromatic compound that undergoes hydroxymethylation at the ortho positions.
-
Formaldehyde: The source of the hydroxymethyl groups (-CH₂OH).
-
Base (e.g., Sodium Hydroxide): Acts as a catalyst to deprotonate the phenolic hydroxyl group, activating the aromatic ring for electrophilic substitution by formaldehyde.
-
Solvent (e.g., Water): Dissolves the reactants and facilitates the reaction.
-
Acid (e.g., Hydrochloric Acid): Used for neutralization and workup to precipitate the product.
Q3: What is the general reaction mechanism?
A3: The reaction proceeds via an electrophilic aromatic substitution mechanism. The basic catalyst deprotonates the phenol to form a phenoxide ion. This electron-rich phenoxide ion then attacks the electrophilic carbon of formaldehyde, leading to the addition of hydroxymethyl groups at the ortho positions (2 and 6) of the phenol ring.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of the Desired Product | - Incomplete reaction. - Suboptimal molar ratio of reactants. - Inadequate reaction time or temperature. - Formation of side products. | - Increase the reaction time. The reaction can take several days to go to completion at room temperature.[2] - Optimize the formaldehyde to 4-tert-butylphenol molar ratio. An excess of formaldehyde can favor the formation of the desired product. - While the reaction is typically run at ambient temperature, gentle heating may be explored, but this can also increase side product formation. |
| Formation of a Sticky, Gummy Product Instead of Crystals | - Presence of unreacted starting materials. - Formation of polymeric byproducts. - Incomplete removal of solvent during workup. - Rapid evaporation of the solvent during crystallization. | - Ensure the reaction has gone to completion using techniques like Thin Layer Chromatography (TLC). - Purify the crude product using column chromatography to remove impurities before crystallization. - Ensure the product is thoroughly dried after extraction and before crystallization. - Attempt recrystallization from a suitable solvent system, allowing for slow cooling to promote crystal growth. A mixture of chloroform and water has been used for purification.[2] |
| Presence of Mono-hydroxymethylated Byproduct | - Insufficient amount of formaldehyde. - Short reaction time. | - Increase the molar equivalent of formaldehyde relative to 4-tert-butylphenol. - Extend the reaction duration to allow for the second hydroxymethylation to occur. |
| Product is an Oily Substance After Workup | - This is a common observation. The crude product can initially form as a yellow, oily organic phase.[2] | - Proceed with the purification steps. Washing the oily phase with water, followed by extraction with a suitable organic solvent like chloroform and subsequent drying and evaporation, should yield the crystalline product.[2] |
| Difficulty in Purifying the Final Product | - Similar polarities of the desired product and byproducts. | - Recrystallization is a common purification method. A two-stage crystallization process using an alcohol (C1-C3) and water has been described for a similar compound. - Column chromatography on silica gel can be an effective method to separate the desired di-substituted product from mono-substituted and unreacted starting material. |
Data Presentation: Optimizing Reaction Conditions
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. The following table summarizes key parameters and their expected impact. Note: The following data is illustrative and based on general principles of phenol-formaldehyde chemistry. Actual results may vary.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Formaldehyde/Phenol Molar Ratio | 1:1 | 2:1 | >2:1 | Increasing the ratio favors the formation of the di-substituted product over the mono-substituted one. However, a large excess may lead to resinous byproducts. |
| Base Concentration | Low | Medium | High | A higher base concentration can increase the reaction rate by promoting the formation of the phenoxide ion. However, it may also promote side reactions. |
| Reaction Temperature (°C) | Ambient | 40-50 | >60 | Higher temperatures can accelerate the reaction but may also lead to the formation of undesirable polymeric byproducts and reduce selectivity. |
| Reaction Time (days) | 1-2 | 4-6 | >7 | Longer reaction times at ambient temperature generally lead to higher conversion to the di-substituted product.[2] |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is adapted from a known synthetic procedure.[2]
Materials:
-
4-tert-butylphenol (150 g)
-
Sodium hydroxide (50 g)
-
Water (approximately 1.2 L)
-
Aqueous formaldehyde (37%, 175 ml)
-
Concentrated hydrochloric acid (110 ml)
-
Chloroform (700 ml)
-
Anhydrous magnesium sulfate (100 g)
Procedure:
-
Dissolve 50 g of sodium hydroxide in approximately 1.2 liters of water in a suitable reaction vessel.
-
Add 150 g of 4-tert-butylphenol to the sodium hydroxide solution.
-
Stir the mixture and gently heat until the phenol has completely dissolved.
-
Cool the solution to ambient temperature.
-
Add 175 ml of 37% aqueous formaldehyde to the solution.
-
Stir the reaction mixture at ambient temperature for four to six days.
-
After the reaction period, add 110 ml of concentrated hydrochloric acid. A two-phase system will form.
-
Separate the yellow, oily organic phase and wash it with three 500 ml portions of water.
-
To the washed organic oil, add 700 ml of chloroform and 500 ml of water and stir the mixture.
-
Separate the organic phase and dry it over 100 g of anhydrous magnesium sulfate.
-
Evaporate the chloroform to yield a mixture of white crystals and oil.
-
Add 50-100 ml of chloroform to the mixture and filter to isolate the white crystalline product, this compound.
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis and purification.
References
Technical Support Center: Degradation of 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation of 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process of degrading this compound.
Issue 1: Low or No Degradation Observed
| Potential Cause | Troubleshooting Step |
| Photocatalytic Degradation: | |
| Inactive Catalyst | Ensure the catalyst is properly activated and has not expired. Test with a known reactive compound to verify catalyst activity. |
| Insufficient Light Source | Verify the wavelength and intensity of the UV or visible light source are appropriate for the photocatalyst being used. Ensure the light is properly illuminating the entire sample. |
| Incorrect Catalyst Loading | Optimize the catalyst concentration. Too little catalyst will result in a low reaction rate, while too much can lead to light scattering and reduced efficiency. |
| Quenching of Reactive Oxygen Species (ROS) | The presence of certain ions or organic matter in the sample matrix can scavenge ROS. Consider purifying the sample or adding a known ROS scavenger as a negative control to confirm this effect. |
| Microbial Degradation: | |
| Inactive Microbial Culture | Ensure the microbial culture is viable and in the correct growth phase. Subculture to fresh media to rejuvenate the microorganisms. |
| Toxicity of the Compound | High concentrations of this compound or its degradation intermediates may be toxic to the microorganisms. Start with a lower concentration of the target compound. |
| Unsuitable Environmental Conditions | Optimize pH, temperature, and nutrient concentrations in the culture medium. These factors significantly impact microbial activity. |
| Lack of Acclimatization | If using a non-acclimatized microbial consortium, a lag phase is expected. Allow sufficient time for the microorganisms to adapt to the new substrate. |
| Thermal Degradation: | |
| Insufficient Temperature | Ensure the reaction temperature is high enough to initiate thermal decomposition. Consult literature for thermal degradation temperatures of similar phenolic compounds. |
| Presence of Stabilizers | The sample matrix may contain stabilizers that inhibit thermal degradation. |
Issue 2: Inconsistent or Irreproducible Results
| Potential Cause | Troubleshooting Step |
| Inhomogeneous Sample | Ensure the sample is well-mixed, especially in photocatalytic experiments with suspended catalysts. |
| Fluctuations in Experimental Conditions | Maintain consistent light intensity, temperature, and pH throughout the experiment and across different batches. |
| Analytical Variability | Calibrate analytical instruments (e.g., HPLC, GC-MS) before each run. Use internal standards to account for variations in sample preparation and instrument response. |
| Contamination | Ensure all glassware and reagents are free from contaminants that could interfere with the degradation process or the analysis. |
Issue 3: Difficulty in Identifying Degradation Intermediates
| Potential Cause | Troubleshooting Step |
| Low Concentration of Intermediates | Concentrate the sample before analysis. Optimize the degradation time to capture the peak concentration of intermediates. |
| Unsuitable Analytical Method | Use a combination of analytical techniques (e.g., HPLC-UV, LC-MS, GC-MS) to identify a wider range of potential intermediates. Derivatization may be necessary for GC-MS analysis of polar intermediates. |
| Co-elution of Peaks | In HPLC or GC, optimize the separation method (e.g., gradient, temperature program) to resolve co-eluting peaks. |
| Matrix Interference | Use sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components before analysis. |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented, based on the degradation of similar phenolic compounds, the following pathways can be proposed:
-
Photocatalytic Degradation: The degradation is likely initiated by the attack of hydroxyl radicals (•OH) on the aromatic ring, leading to the formation of hydroxylated intermediates. Further oxidation can lead to the cleavage of the aromatic ring and eventual mineralization to CO2 and H2O. The hydroxymethyl groups may also be oxidized to form aldehydes and carboxylic acids.
-
Microbial Degradation: Aerobic microbial degradation is expected to proceed via initial hydroxylation of the aromatic ring to form a catechol-like intermediate. This is followed by ring cleavage, which can occur through either an ortho or meta pathway, leading to the formation of aliphatic intermediates that can enter central metabolic pathways.
-
Thermal Degradation: At elevated temperatures, the initial degradation steps may involve the cleavage of the tert-butyl group and the oxidation or cleavage of the hydroxymethyl groups.
Q2: What analytical methods are suitable for monitoring the degradation of this compound and its intermediates?
A2: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC) with a UV detector is suitable for quantifying the parent compound and polar intermediates. A diode array detector (DAD) can provide spectral information for peak identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is useful for identifying volatile and semi-volatile intermediates. Derivatization of polar functional groups may be required.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying a wide range of non-volatile and polar intermediates without the need for derivatization.
-
Total Organic Carbon (TOC) analysis can be used to measure the overall mineralization of the compound.
Q3: How can I improve the efficiency of photocatalytic degradation?
A3: To enhance photocatalytic degradation efficiency, consider the following:
-
Optimize Catalyst Loading: Determine the optimal catalyst concentration through a series of experiments.
-
Adjust pH: The pH of the solution can affect the surface charge of the photocatalyst and the speciation of the target compound, influencing the degradation rate.
-
Add an Oxidant: The addition of hydrogen peroxide (H₂O₂) can increase the generation of hydroxyl radicals and improve degradation efficiency.
-
Increase Oxygen Supply: Bubbling air or oxygen through the solution can enhance the formation of superoxide radicals, which also contribute to degradation.
Q4: My microbial culture shows a long lag phase before degradation begins. What can I do?
A4: A long lag phase is common when microorganisms are introduced to a new substrate. To shorten this period:
-
Acclimatize the Culture: Gradually expose the microbial culture to increasing concentrations of this compound over a period of time.
-
Use a Co-substrate: The addition of a more readily biodegradable carbon source can help to increase the microbial biomass and stimulate the production of enzymes required for the degradation of the target compound.
-
Optimize Inoculum Size: A larger initial inoculum can sometimes reduce the lag phase.
Experimental Protocols
Protocol 1: General Procedure for Photocatalytic Degradation
-
Preparation of Photocatalyst Suspension: Suspend a known concentration of the photocatalyst (e.g., TiO₂, ZnO) in a solution of this compound of a specific initial concentration.
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a defined period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium to be reached between the catalyst surface and the target compound.
-
Initiation of Photocatalysis: Irradiate the suspension with a suitable light source (e.g., UV lamp, solar simulator).
-
Sampling: Withdraw aliquots of the suspension at regular time intervals.
-
Sample Preparation: Immediately filter the samples through a 0.22 µm syringe filter to remove the photocatalyst particles.
-
Analysis: Analyze the filtrate for the concentration of this compound and its degradation products using appropriate analytical methods (e.g., HPLC, GC-MS).
Protocol 2: General Procedure for Microbial Degradation
-
Preparation of Culture Medium: Prepare a suitable mineral salts medium and add this compound as the sole carbon source at a desired concentration.
-
Inoculation: Inoculate the medium with a pre-cultured microbial strain or consortium.
-
Incubation: Incubate the culture under controlled conditions of temperature, pH, and agitation.
-
Sampling: Aseptically collect samples at regular time intervals.
-
Sample Preparation: Centrifuge the samples to pellet the microbial cells. Filter the supernatant through a 0.22 µm filter.
-
Analysis: Analyze the supernatant for the residual concentration of the parent compound and the formation of metabolites. Monitor microbial growth by measuring the optical density (e.g., at 600 nm).
Data Presentation
Table 1: Hypothetical Data on the Effect of Catalyst Loading on Photocatalytic Degradation Efficiency
| Catalyst Loading (g/L) | Degradation Efficiency (%) after 60 min |
| 0.5 | 45 |
| 1.0 | 78 |
| 1.5 | 92 |
| 2.0 | 85 |
Table 2: Hypothetical Data on the Effect of pH on Microbial Degradation Rate
| pH | Degradation Rate (mg/L/h) |
| 5.0 | 2.5 |
| 6.0 | 5.8 |
| 7.0 | 8.2 |
| 8.0 | 6.1 |
| 9.0 | 3.4 |
Visualizations
Caption: Proposed photocatalytic degradation pathway.
Caption: Proposed microbial degradation pathway.
Caption: General experimental workflow for degradation studies.
troubleshooting guide for using 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol
Welcome to the technical support center for 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol (CAS No. 2203-14-7). This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the handling and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical and chemical properties of this compound?
A1: this compound is a trifunctional organic compound with a sterically hindered phenolic hydroxyl group, which contributes to its antioxidant properties.[1] Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2203-14-7 | [1] |
| Molecular Formula | C₁₂H₁₈O₃ | [1] |
| Molecular Weight | 210.27 g/mol | [1] |
| Appearance | White crystalline product | [2] |
| Melting Point | 139 - 142 °C | |
| Solubility | Insoluble in water. Soluble in methanol and chloroform. | [2] |
Q2: What are the primary applications of this compound in research?
A2: This compound is a versatile multifunctional scaffold in organic synthesis and materials science.[1] Its primary applications include:
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Antioxidant: Due to its hindered phenolic structure, it is used to prevent oxidative degradation in polymers and other organic materials.[1]
-
Monomer for Polymers: The two hydroxymethyl groups serve as reactive sites for the synthesis of specialty polymers.[1]
-
Building Block for Complex Molecules: It can be chemically modified to create new ligands for metal complexes, which have potential applications in catalysis.[1]
Q3: What are the recommended storage and handling procedures for this compound?
A3: Proper storage and handling are crucial to maintain the integrity of the compound and ensure laboratory safety.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place at room temperature.[3][4] Keep away from incompatible materials such as oxidizing agents, alkalis, bases, acid chlorides, and acid anhydrides.[3]
-
Handling: Handle in accordance with good industrial hygiene and safety practices.[3] Use in a well-ventilated area and avoid breathing dust.[3] Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and lab coats.[3][5]
Troubleshooting Guides
Problem 1: Difficulty in Synthesis - Low Yield or Impure Product
Q: I am following a standard synthesis protocol for this compound from 4-tert-butylphenol and formaldehyde, but I am getting a low yield and the product seems impure. What could be the issue?
A: The synthesis of this compound, often achieved through a reaction with formaldehyde in the presence of a base, can be sensitive to reaction conditions.[1] Here are some potential causes and troubleshooting steps:
Troubleshooting Workflow for Synthesis Issues
Caption: Troubleshooting workflow for synthesis issues.
-
Reagent Quality: Ensure that the 4-tert-butylphenol is of high purity and that the formaldehyde solution concentration is accurate.
-
Reaction Time: The reaction can be slow, sometimes requiring stirring for several days at ambient temperature for completion.[2]
-
Temperature Control: While the reaction is often run at room temperature, gentle heating might be needed initially to dissolve the phenol.[2] However, elevated temperatures can lead to side reactions and the formation of byproducts.
-
Work-up Procedure:
-
Acidification: After the reaction, the mixture needs to be carefully acidified (e.g., with hydrochloric acid) to precipitate the product.[2] Incomplete acidification will result in a low yield.
-
Extraction and Washing: The oily organic phase should be thoroughly washed with water to remove salts and other water-soluble impurities.[2]
-
Problem 2: Product Fails to Crystallize, Remains as an Oil or Gum
Q: After synthesis and solvent evaporation, my product is a sticky, gum-like substance instead of the expected white crystals. How can I induce crystallization?
A: This is a common issue in organic synthesis, often related to impurities or the crystallization technique itself.[6]
Troubleshooting Crystallization
Caption: Decision tree for troubleshooting crystallization.
-
Purity: The presence of impurities can inhibit crystallization. Consider purifying the crude product using column chromatography before attempting to crystallize it.
-
Solvent Removal: Rapid removal of the solvent using a rotary evaporator can sometimes lead to the formation of an oil.[6] Try to allow the solvent to evaporate slowly.
-
Recrystallization:
-
Dissolve the oily product in a minimum amount of a suitable hot solvent in which the compound is soluble (e.g., chloroform).[2]
-
Gradually add a co-solvent (anti-solvent) in which the compound is insoluble while the solution is still warm, until it becomes slightly cloudy.
-
Allow the solution to cool down slowly to room temperature, and then in an ice bath to promote crystal formation.
-
-
Inducing Crystallization:
-
Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. This creates microscopic scratches that can act as nucleation sites for crystal growth.
-
Seeding: If you have a small amount of the crystalline product from a previous successful batch, add a tiny crystal to the supersaturated solution to induce crystallization.
-
Problem 3: Compound Appears to Degrade or Discolor During an Experiment
Q: I've noticed that my solution of this compound is turning yellow/brown during my experiment. Is the compound degrading?
A: Phenolic compounds can be susceptible to oxidation, which often results in discoloration.
Potential Causes of Degradation
Caption: Potential causes of compound degradation.
-
Oxidation: The phenolic hydroxyl group can be oxidized, especially in the presence of air (oxygen), light, high temperatures, or certain metal ions.
-
Solution: Perform reactions under an inert atmosphere (e.g., nitrogen or argon). Use deoxygenated solvents.
-
-
Incompatible Reagents: Strong bases or oxidizing agents can react with the phenolic or hydroxymethyl groups, leading to degradation.
-
Solution: Carefully review the compatibility of all reagents in your experimental setup.[3]
-
-
Light Sensitivity: Some phenolic compounds are sensitive to light.
-
Solution: Protect your reaction vessel from light by wrapping it in aluminum foil.
-
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a known synthetic route.[2]
Materials:
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4-tert-butylphenol
-
Sodium hydroxide (NaOH)
-
Aqueous formaldehyde (37%)
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Concentrated hydrochloric acid (HCl)
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Chloroform
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Anhydrous magnesium sulfate (MgSO₄)
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Water (deionized)
Procedure:
-
In a suitable reaction vessel, dissolve 50 g of sodium hydroxide in approximately 1.2 liters of water.
-
Add 150 g of 4-tert-butylphenol to the solution. Stir and gently heat until the phenol is completely dissolved.
-
Cool the solution to room temperature.
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Add 175 ml of 37% aqueous formaldehyde to the solution.
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Stir the mixture at room temperature for four to six days.
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Slowly add 110 ml of concentrated hydrochloric acid. A two-phase system will form.
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Separate the yellow, oily organic phase and wash it three times with 500 ml portions of water.
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Add 700 ml of chloroform and 500 ml of water to the organic oil and stir.
-
Separate the organic phase and dry it over 100 g of anhydrous magnesium sulfate.
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Filter off the drying agent and evaporate the chloroform to yield a mixture of white crystals and oil.
-
Add 50-100 ml of chloroform to the mixture and filter to isolate the white crystalline product, this compound.
References
Technical Support Center: Purification of 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common purification techniques for this compound are recrystallization and column chromatography. Recrystallization is often attempted first due to its simplicity, while column chromatography is employed for more difficult separations or to achieve higher purity.
Q2: What are the typical impurities I might encounter?
A2: Impurities can arise from unreacted starting materials, such as 4-tert-butylphenol, or from side-reactions during the synthesis. Potential byproducts include mono-hydroxymethylated species (4-tert-butyl-2-(hydroxymethyl)phenol), and other isomers. In some cases, polymeric or resinous materials may also form.
Q3: How can I assess the purity of my final product?
A3: The purity of this compound can be assessed using several analytical techniques. The most common are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities.
Q4: My purified product is an oil or a waxy solid instead of a crystalline powder. What should I do?
A4: The phenomenon of obtaining an oil or waxy solid is known as "oiling out" and is a common issue in the crystallization of phenolic compounds.[1][2][3][4][5] This is often due to the presence of impurities that depress the melting point of the mixture or if the compound is coming out of solution above its melting point. Please refer to the troubleshooting guide below for detailed steps on how to address this issue.
Troubleshooting Guides
Recrystallization Issues
Problem 1: The product "oils out" during recrystallization, forming an oily layer instead of crystals.
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Cause: This can happen if the boiling point of the solvent is higher than the melting point of your compound, or if significant impurities are present, lowering the melting point of the mixture.[1][4]
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Solution:
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Re-dissolve and add more solvent: Heat the solution to re-dissolve the oil and add a small amount of additional solvent. Allow it to cool slowly.
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Change the solvent system: Select a solvent with a lower boiling point or use a co-solvent system. For example, if you are using a single solvent, try adding a miscible "anti-solvent" (a solvent in which your compound is less soluble) dropwise to the warm solution until it becomes slightly cloudy, then allow it to cool.
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Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.
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Seed the solution: If you have a small amount of pure, crystalline product, add a "seed crystal" to the cooled solution to induce crystallization.
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Purify by another method first: If the oiling out persists, it is likely due to a high level of impurities. In this case, it is advisable to first purify the crude product by column chromatography and then recrystallize the partially purified material.
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Problem 2: Very low or no recovery of the product after recrystallization.
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Cause: This issue can arise from several factors, including using too much solvent, cooling the solution too quickly, or premature filtration.[1][6][7]
-
Solution:
-
Reduce the amount of solvent: If you have used an excessive amount of solvent, you can carefully evaporate some of it to concentrate the solution and then allow it to cool again.
-
Ensure slow cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of very small crystals that are difficult to filter or can trap impurities.
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Check for product in the filtrate: To see if a significant amount of your product remains in the mother liquor, take a small sample of the filtrate and evaporate the solvent. If a considerable amount of solid is left, you can try to recover more product by concentrating the mother liquor and cooling it again to obtain a second crop of crystals.
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Avoid premature filtration: Ensure that crystallization is complete before filtering.
-
Column Chromatography Issues
Problem 3: Poor separation of the desired product from impurities on the silica gel column.
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Cause: The choice of mobile phase (eluent) is critical for good separation. An eluent that is too polar will cause all compounds to move too quickly down the column, resulting in poor separation. An eluent that is not polar enough will result in very slow elution or no movement of the desired compound.
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Solution:
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Optimize the solvent system using Thin Layer Chromatography (TLC): Before running the column, test different solvent systems using TLC. The ideal solvent system will give your desired product an Rf value of approximately 0.3-0.4 and show good separation from impurities. A common starting point for phenolic compounds is a mixture of hexane and ethyl acetate.
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Use a solvent gradient: Start with a less polar eluent to allow the less polar impurities to elute first. Then, gradually increase the polarity of the eluent to elute your more polar product. For example, you could start with 10% ethyl acetate in hexane and gradually increase the concentration of ethyl acetate.
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Ensure proper column packing: An improperly packed column with air bubbles or cracks will lead to poor separation. Pack the column carefully as a slurry to ensure a uniform stationary phase.
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Quantitative Data Summary
| Purification Technique | Typical Solvents/Mobile Phase | Expected Purity | Expected Yield | Notes |
| Recrystallization | Chloroform[8] | >95% | 60-80% | Can be prone to "oiling out" if impurities are present. Yield can be improved by recovering a second crop of crystals from the mother liquor. |
| Toluene/Hexane | >98% | 70-85% | A co-solvent system can sometimes provide better crystal formation. | |
| Column Chromatography | Silica Gel with Hexane/Ethyl Acetate gradient | >99% | 50-75% | Yield can be lower due to the multiple fractions collected and potential for product loss on the column. |
Experimental Protocols
Recrystallization of this compound
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., chloroform or a toluene/hexane mixture) and gently heat the mixture on a hot plate while stirring until the solid completely dissolves.
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Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
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Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
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Drying: Dry the crystals in a vacuum oven at a low temperature to remove any residual solvent.
Column Chromatography of this compound
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Column Preparation: In a fume hood, pack a glass chromatography column with silica gel as a slurry in a non-polar solvent (e.g., hexane).
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Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent and carefully load it onto the top of the silica gel column.
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Elution: Begin eluting the column with a non-polar mobile phase (e.g., 9:1 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 7:3 hexane:ethyl acetate) to elute the compounds from the column.
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Fraction Collection: Collect the eluent in a series of fractions.
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Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for the "oiling out" phenomenon during recrystallization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 3. researchgate.net [researchgate.net]
- 4. mt.com [mt.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. prepchem.com [prepchem.com]
Technical Support Center: 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and scale-up of this compound.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| YLD-001 | Low Yield of Final Product | - Incomplete reaction. - Suboptimal molar ratio of reactants. - Poor temperature control. - Formation of byproducts. | - Increase reaction time or temperature moderately. - Adjust the formaldehyde to 4-tert-butylphenol molar ratio (see Table 1). - Ensure consistent and uniform heating of the reaction vessel. - Analyze the reaction mixture for byproducts to optimize conditions. |
| PUR-001 | Product is an Oil or Fails to Crystallize | - Presence of impurities, such as mono-hydroxymethylated species. - Residual solvent. - Incorrect pH during workup. | - Perform a multi-step purification, such as recrystallization from a different solvent system (see Table 2). - Ensure complete removal of the reaction solvent under vacuum. - Carefully neutralize the reaction mixture to the optimal pH for precipitation. |
| RXN-001 | Reaction Exotherm is Difficult to Control During Scale-Up | - Inadequate heat removal capacity of the reactor. - Addition of reagents is too fast. | - Use a reactor with a higher surface area-to-volume ratio or a jacketed reactor with a reliable cooling system. - Add the formaldehyde solution portion-wise or via a syringe pump to control the reaction rate. |
| SEP-001 | Phase Separation During Workup is Ineffective | - Emulsion formation. - Similar densities of aqueous and organic layers. | - Add a brine wash to break up emulsions and increase the density of the aqueous layer. - Allow the mixture to stand for a longer period to allow for complete separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common method is the hydroxymethylation of 4-tert-butylphenol with formaldehyde in the presence of a base catalyst, such as sodium hydroxide.[1][2] This reaction is a type of electrophilic aromatic substitution.
Q2: What are the potential byproducts in this synthesis?
A2: The primary byproduct is the mono-substituted 4-tert-butyl-2-(hydroxymethyl)phenol. Other potential impurities can arise from further condensation reactions, especially at higher temperatures or catalyst concentrations.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material and the formation of the desired product.
Q4: What are the critical safety precautions to take during this synthesis?
A4: Formaldehyde is a hazardous substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. The reaction can be exothermic, so proper temperature control is crucial, especially during scale-up.
Quantitative Data
Table 1: Illustrative Effect of Reactant Molar Ratio on Product Yield
| Molar Ratio (Formaldehyde : 4-tert-butylphenol) | Theoretical Yield (%) | Observed Yield (%) | Purity (%) |
| 1.5 : 1 | 100 | 65 | 85 |
| 2.0 : 1 | 100 | 80 | 92 |
| 2.5 : 1 | 100 | 85 | 95 |
| 3.0 : 1 | 100 | 82 | 90 (Increased byproducts) |
Note: This data is illustrative and may vary based on specific reaction conditions.
Table 2: Illustrative Purity from Different Recrystallization Solvents
| Solvent System | Product Purity (%) | Recovery (%) |
| Chloroform | 95 | 80 |
| Toluene/Heptane | 97 | 75 |
| Ethyl Acetate/Hexane | 98 | 70 |
Note: This data is illustrative and optimal solvent systems should be determined experimentally.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a known laboratory procedure.[1]
Materials:
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4-tert-butylphenol
-
Sodium hydroxide (NaOH)
-
Formaldehyde solution (37% in water)
-
Concentrated hydrochloric acid (HCl)
-
Chloroform
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Anhydrous magnesium sulfate (MgSO₄)
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Water
Procedure:
-
Dissolve 50 g of sodium hydroxide in approximately 1.2 liters of water in a suitable reaction vessel.
-
Add 150 g of 4-tert-butylphenol to the solution.
-
Stir and gently heat the mixture until the phenol has completely dissolved.
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Cool the solution to ambient temperature.
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Add 175 ml of 37% aqueous formaldehyde to the solution.
-
Stir the reaction mixture at ambient temperature for four to six days.
-
After the reaction is complete, add 110 ml of concentrated hydrochloric acid. A two-phase system will form.
-
Separate the yellow, oily organic phase and wash it three times with 500 ml portions of water.
-
To the organic oil, add 700 ml of chloroform and 500 ml of water and stir the mixture.
-
Separate the organic phase and dry it over 100 g of anhydrous magnesium sulfate.
-
Evaporate the chloroform to yield a mixture of white crystals and oil.
-
Add 50-100 ml of chloroform and filter the mixture to obtain the white crystalline product, this compound.
Visualizations
Caption: Synthesis pathway for this compound.
References
compatibility of 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol with other reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the compatibility and reactivity of 4-tert-butyl-2,6-bis(hydroxymethyl)phenol. The information is tailored for researchers, scientists, and drug development professionals to facilitate seamless experimentation.
Frequently Asked Questions (FAQs)
1. What are the primary reactive sites of this compound?
This compound possesses three primary reactive sites: a sterically hindered phenolic hydroxyl group and two primary benzylic hydroxyl groups. The phenolic hydroxyl group is acidic and can be deprotonated, while the two hydroxymethyl groups can undergo reactions typical of primary alcohols.[1][2]
2. How does the steric hindrance from the tert-butyl group affect reactivity?
The bulky tert-butyl group at the para position and the two hydroxymethyl groups at the ortho positions create a sterically hindered environment around the phenolic hydroxyl group.[1] This hindrance is key to its function as an effective antioxidant by stabilizing the phenoxyl radical that forms upon scavenging a free radical.[1] However, this steric bulk can also influence the accessibility of the phenolic hydroxyl group to certain reagents.
3. What are the general solubility characteristics of this compound?
While specific solubility data is not extensively detailed in the provided search results, its structure suggests it is likely soluble in common organic solvents like chloroform, methanol, and other polar organic solvents.[3][4] It is expected to have low solubility in water.[3] The bulky tert-butyl group also influences its solubility profile.[1]
4. Can this compound be used in polymer synthesis?
Yes, this compound is a versatile monomer and crosslinking agent in polymer chemistry.[5] Its two hydroxymethyl groups can react with various functional groups to form polyesters, polyurethanes, and phenolic or epoxy resins.[5][6][7]
Troubleshooting Guides
Guide 1: Unexpected Side Reactions or Low Yields in Derivatization Reactions
| Issue | Potential Cause | Suggested Solution |
| Low yield in etherification (e.g., Williamson ether synthesis) | Steric hindrance around the phenolic hydroxyl group. Incomplete deprotonation of the hydroxyl groups. The alkyl halide being secondary or tertiary, leading to elimination reactions.[4] | Use a strong, non-nucleophilic base (e.g., NaH) to ensure complete deprotonation. Employ a primary alkyl halide as the electrophile.[4] Consider alternative methods like the Mitsunobu reaction for sterically hindered systems.[8][9][10][11] |
| Incomplete esterification | The phenolic hydroxyl group reacts slower with carboxylic acids than aliphatic alcohols.[8] Steric hindrance may impede the approach of the acylating agent. | Use more reactive acylating agents like acyl chlorides or acid anhydrides instead of carboxylic acids.[8] The reaction can be accelerated by first converting the phenol to its more reactive phenoxide form using a base like sodium hydroxide.[8] |
| Formation of multiple products | Non-selective reaction with both phenolic and benzylic hydroxyl groups. | Employ protecting group strategies to selectively protect one type of hydroxyl group while reacting the other. The choice of base and reaction conditions can also influence the selectivity of alkylation between the phenolic and benzylic hydroxyl groups.[1] |
| Discoloration of the reaction mixture | Oxidation of the phenol to form colored quinone-type byproducts, which can occur with hindered phenols upon storage or during reaction.[8] | Purify the starting material before use. Run reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[8] |
Guide 2: Issues During Polymerization Reactions
| Issue | Potential Cause | Suggested Solution |
| Incomplete curing of epoxy or phenolic resins | Insufficient temperature or catalyst concentration. Steric hindrance slowing down the cross-linking reaction. | Optimize the curing temperature and catalyst concentration based on the specific resin system. Monitor the curing process using techniques like DSC to determine the optimal conditions. |
| Poor mechanical properties of the resulting polymer | Incorrect stoichiometry of reactants. Incomplete reaction leading to a low degree of cross-linking. | Carefully control the molar ratios of this compound to other monomers or crosslinkers. Ensure complete reaction by monitoring with appropriate analytical techniques (e.g., FTIR, NMR). |
| Formation of bubbles or voids in the polymer | Entrapment of volatiles (e.g., water from condensation reactions) during curing. | Degas the resin mixture under vacuum before and during the initial stages of curing. Use a staged curing profile with a gradual temperature increase to allow for the slow release of any volatile byproducts. |
Experimental Protocols
Protocol 1: General Procedure for Esterification using an Acyl Chloride
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Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere.
-
Add a non-nucleophilic base (e.g., triethylamine, pyridine) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Oxidation of Hydroxymethyl Groups to Aldehydes using Dess-Martin Periodinane (DMP)
-
Dissolve this compound in a dry chlorinated solvent (e.g., dichloromethane) under an inert atmosphere.[12]
-
Add Dess-Martin periodinane in one portion to the stirred solution at room temperature.[12]
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.[13]
-
Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.
-
Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the resulting dialdehyde by column chromatography.
Reactivity Summary
The following table summarizes the expected compatibility of this compound with common classes of reagents.
| Reagent Class | Compatibility/Reactivity | Expected Products | Potential Issues & Troubleshooting |
| Strong Acids (e.g., HCl, H₂SO₄) | Generally stable, but prolonged exposure to strong, hot acid could lead to dehydration of the benzylic alcohols or other side reactions. The synthesis workup uses concentrated HCl, suggesting short-term stability.[3][4] | Protonated starting material. | Monitor for signs of decomposition (color change, precipitation). Use the mildest acidic conditions necessary. |
| Strong Bases (e.g., NaOH, NaH) | The phenolic hydroxyl is acidic and will be deprotonated to form a phenoxide. The synthesis uses NaOH, indicating compatibility.[3][4] The benzylic alcohols can also be deprotonated with very strong bases (e.g., NaH). | Sodium or other metal phenoxide/alkoxide salts. | Ensure anhydrous conditions when using highly reactive bases like NaH to prevent quenching. |
| Mild Oxidizing Agents (e.g., PCC, DMP) | The primary hydroxymethyl groups are expected to be oxidized to aldehydes.[12] The phenolic hydroxyl is generally stable to these reagents. | 4-tert-butyl-2,6-diformylphenol. | Over-oxidation to carboxylic acids is possible with some reagents but less likely with PCC or DMP.[12] The reaction may require careful temperature control. |
| Strong Oxidizing Agents (e.g., KMnO₄, CrO₃) | Both the hydroxymethyl groups and the phenol ring are susceptible to oxidation, potentially leading to a mixture of products or ring cleavage. | Carboxylic acids, quinones, or degradation products. | These reagents are generally not recommended for selective oxidation of the hydroxymethyl groups. |
| Reducing Agents (e.g., NaBH₄, LiAlH₄) | The hydroxymethyl and phenolic hydroxyl groups are already in a reduced state and are not expected to react. These reagents would be used to reduce aldehyde or ketone derivatives back to the alcohols. | No reaction with the parent compound. | Ensure the starting material is free of any oxidized impurities if the goal is to confirm inertness. |
| Acylating Agents (e.g., Acyl chlorides, Anhydrides) | Both phenolic and benzylic hydroxyls can be acylated to form esters.[1] The phenoxide is more nucleophilic than the neutral phenol.[8] | Mono-, di-, or tri-acylated products. | Control stoichiometry and reaction conditions for selective acylation. Use of a base is typically required. |
| Alkylating Agents (e.g., Alkyl halides) | Both phenolic and benzylic hydroxyls can be alkylated to form ethers. The Williamson ether synthesis is a common method.[4] | Mono-, di-, or tri-ether products. | Requires a base to deprotonate the hydroxyl groups. SN2 reactions with alkyl halides are most effective with primary halides.[4] |
| Halogenating Agents (e.g., SOCl₂, PBr₃) | The primary hydroxymethyl groups can be converted to the corresponding benzylic halides. | 4-tert-butyl-2,6-bis(chloromethyl)phenol or 4-tert-butyl-2,6-bis(bromomethyl)phenol. | These reagents are often reactive and may require careful handling and temperature control. Side reactions with the phenolic hydroxyl are possible. |
Visualizations
References
- 1. This compound | 2203-14-7 | Benchchem [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. 4-Chloro-2,6-bis(hydroxymethyl)phenol | 17026-49-2 | Benchchem [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Biological stability of polyurethane modified with covalent attachment of di-tert-butyl-phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP0004116A1 - Process for the preparation of cross-linked polyurethanes - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. stabilization-technologies.com [stabilization-technologies.com]
- 12. mdpi.com [mdpi.com]
- 13. Hydrogen-bonded assemblages in 2,6-bis(hydroxymethyl)-4-R-phenol, with R = methyl, methoxy, phenoxy and 1-(4-methoxyphenyl)-1-methylethyl - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Resin Viscosity with 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol
This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol to manage the viscosity of resin systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions in resin formulations?
This compound is a trifunctional organic compound featuring a sterically hindered phenolic hydroxyl group and two hydroxymethyl groups.[1] Its primary roles in resin formulations include:
-
Crosslinking Agent: The hydroxymethyl groups can react with various resins, such as epoxy and phenolic resins, to form a robust and stable polymer network.[2]
-
Antioxidant: The hindered phenolic group provides antioxidant properties, which can help to stabilize polymers and minimize discoloration and changes in melt viscosity at elevated temperatures.[1]
-
Building Block: It can be used as a starting material for the synthesis of more complex molecules and specialized polymers.[1]
Q2: How does this compound affect the viscosity of resins?
While specific quantitative data is limited in publicly available literature, the addition of this compound to a resin formulation can have a multifaceted effect on viscosity. Initially, it may act as a reactive diluent, potentially lowering the viscosity of the uncured resin. However, as it begins to react and crosslink with the resin matrix, the viscosity will increase. The rate and extent of this viscosity change are dependent on factors such as concentration, temperature, and the specific resin system being used.
Q3: What are the main advantages of using this compound in resin systems?
The primary advantages include:
-
Improved Thermal Stability: Incorporation of this compound can enhance the thermal stability of the cured resin.
-
Enhanced Mechanical Properties: It can contribute to a more robust and rigid polymer network.
-
Chemical Resistance: As a phenolic compound, it can improve the resistance of the cured resin to a range of chemicals.[3]
-
Controlled Reactivity: The hydroxymethyl groups offer reactive sites for controlled crosslinking.
Troubleshooting Guide
This guide addresses common issues that may be encountered when using this compound in resin formulations.
| Problem | Potential Cause | Troubleshooting Steps |
| Viscosity is too high after addition | - High concentration of the additive.- Premature reaction at ambient temperature.- Incompatibility with the resin system. | - Reduce the concentration of this compound.- Ensure all components are at a controlled, lower temperature before mixing.- Verify the compatibility of the additive with the specific resin and hardener being used. Consider a different solvent if applicable. |
| Viscosity is too low, leading to poor handling or filler settling | - The additive is acting as a strong reactive diluent at the initial stage.- Insufficient mixing to initiate the reaction. | - Increase the initial mixing temperature slightly to promote the start of the reaction and viscosity build-up.- Ensure thorough and uniform mixing of all components.- Consider a staged addition of the additive. |
| Resin cures too quickly (pot life is too short) | - High concentration of the additive.- High ambient or mixing temperature.- Presence of a highly reactive hardener or catalyst. | - Decrease the concentration of this compound.- Lower the mixing and processing temperatures.- Select a less reactive hardener or reduce the amount of catalyst. |
| Incomplete or slow curing | - Insufficient concentration of the additive to achieve desired crosslink density.- Low curing temperature.- Incorrect stoichiometric ratio of reactive groups. | - Increase the concentration of this compound.- Increase the curing temperature or extend the curing time.- Recalculate and ensure the correct stoichiometric balance between the hydroxymethyl groups, phenolic hydroxyl group, and the reactive sites of the resin and hardener. |
| Cured resin is brittle | - High crosslink density due to a high concentration of the additive. | - Reduce the concentration of this compound.- Introduce a flexibilizing agent into the formulation. |
| Discoloration of the resin | - Oxidation at high processing or curing temperatures. | - While the additive has antioxidant properties, severe conditions can still cause discoloration. Process at the lowest effective temperature.- Ensure an inert atmosphere (e.g., nitrogen blanket) during high-temperature processing. |
Quantitative Data (Illustrative)
Due to the lack of specific experimental data in the available literature for this compound, the following tables are provided for illustrative purposes to demonstrate the expected trends in viscosity based on general principles of resin chemistry. Actual results will vary depending on the specific resin system and experimental conditions.
Table 1: Illustrative Effect of this compound Concentration on the Initial Viscosity of a Standard Bisphenol A Epoxy Resin at 25°C.
| Concentration of Additive (wt%) | Initial Viscosity (cP) |
| 0 | 12,000 |
| 5 | 9,500 |
| 10 | 7,000 |
| 15 | 5,500 |
| 20 | 4,000 |
Table 2: Illustrative Effect of Temperature on the Viscosity of an Epoxy Resin Formulation Containing 10 wt% this compound.
| Temperature (°C) | Viscosity (cP) |
| 25 | 7,000 |
| 40 | 3,500 |
| 60 | 1,200 |
| 80 | 400 |
Experimental Protocols
1. Protocol for Sample Preparation
This protocol outlines the steps for incorporating this compound into a two-part epoxy resin system.
Materials:
-
Bisphenol A based epoxy resin
-
Amine-based hardener
-
This compound
-
Laboratory balance (accurate to 0.01 g)
-
Disposable mixing cups and stirring rods
-
Hot plate with magnetic stirring capability (optional)
-
Vacuum oven or desiccator for degassing
Procedure:
-
Pre-heating (optional): If the epoxy resin is highly viscous, gently warm it to 40-50°C to reduce its viscosity for easier handling.
-
Weighing Components: Accurately weigh the desired amount of epoxy resin into a clean, dry mixing cup.
-
Adding the Additive: Weigh the calculated amount of this compound and add it to the epoxy resin.
-
Mixing: Thoroughly mix the additive into the epoxy resin using a clean stirring rod until a homogenous mixture is obtained. If using a hot plate, maintain a gentle heat (e.g., 40°C) and use a magnetic stirrer for uniform mixing.
-
Degassing: Place the mixture in a vacuum oven or desiccator at a low vacuum to remove any entrapped air bubbles.
-
Adding the Hardener: Once the mixture is bubble-free and has cooled to the desired processing temperature, add the stoichiometrically calculated amount of the amine hardener.
-
Final Mixing: Mix the hardener into the resin/additive mixture thoroughly for at least 2-3 minutes, scraping the sides and bottom of the container to ensure a uniform blend.
-
Application: The resin is now ready for its intended application.
2. Protocol for Viscosity Measurement
This protocol describes how to measure the viscosity of the prepared resin formulation using a rotational viscometer.
Equipment:
-
Rotational viscometer (e.g., Brookfield type) with appropriate spindles
-
Temperature-controlled water bath or heating mantle
-
Beaker or sample container
Procedure:
-
Instrument Setup: Calibrate the viscometer according to the manufacturer's instructions. Select a spindle and rotational speed appropriate for the expected viscosity of the resin.
-
Sample Preparation: Prepare the resin formulation as described in the previous protocol.
-
Temperature Control: Place the beaker containing the resin sample into the temperature-controlled bath and allow it to equilibrate to the desired measurement temperature.
-
Measurement: Immerse the selected spindle into the resin sample up to the immersion mark.
-
Data Acquisition: Start the viscometer and allow the reading to stabilize. Record the viscosity reading in centipoise (cP) or Pascal-seconds (Pa·s).
-
Repeat Measurements: For time-dependent studies (e.g., monitoring viscosity increase during curing), record the viscosity at regular intervals. For temperature-dependent studies, repeat the measurement at different temperatures, allowing the sample to equilibrate at each new temperature.
Visualizations
Caption: Experimental workflow for sample preparation and viscosity measurement.
Caption: Simplified reaction pathway of an epoxy resin with the additive.
References
Technical Support Center: Quality Control of 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol.
Frequently Asked Questions (FAQs)
Q1: What are the typical quality control specifications for this compound?
A1: While specifications can vary by supplier, a typical purity requirement is ≥95%, as determined by analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)[1]. Key quality control parameters are summarized in the table below.
| Parameter | Typical Specification | Analytical Method |
| Purity | ≥95.0% | HPLC, GC |
| Appearance | White to yellow or orange powder/crystal | Visual Inspection |
| Melting Point | 139.0 to 142.0 °C | Melting Point Apparatus |
| Identity | Conforms to reference spectrum | FTIR, NMR, MS |
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store this compound in a cool, dark place, at a temperature below 15°C to ensure its stability.
Q3: What are the common impurities that might be present in this compound?
A3: Common impurities may arise from the synthesis process, which often involves the reaction of 4-tert-butylphenol with formaldehyde[2]. Potential impurities could include unreacted starting materials, mono-hydroxymethylated species (4-tert-butyl-2-(hydroxymethyl)phenol), or other side-products from the reaction.
Q4: Which analytical techniques are most suitable for the quality control of this compound?
A4: The most common and suitable analytical techniques for the quality control of this compound include High-Performance Liquid Chromatography (HPLC) for purity determination and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and impurity profiling, Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
HPLC Analysis Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Peak Tailing | - Secondary interactions with the stationary phase. - Mismatched strength of sample solvent and mobile phase. | - Use a column with high-purity silica and good end-capping. - Add a small amount of a competitive agent (e.g., triethylamine) to the mobile phase. - Dissolve the sample in the mobile phase. |
| Peak Fronting | - Sample overload. | - Reduce the injection volume or dilute the sample. |
| Split Peaks | - Contamination at the column inlet. - Column void. | - Use a guard column and filter samples. - Replace the column if a void has formed. |
| Shifting Retention Times | - Inconsistent mobile phase composition. - Fluctuation in column temperature. - Column degradation. | - Prepare fresh mobile phase daily and ensure thorough mixing. - Use a column oven to maintain a constant temperature. - Replace the column if it has reached the end of its lifespan. |
| High Backpressure | - Blockage in the system (e.g., tubing, frits, or column). - Particulate matter from the sample or mobile phase. | - Filter all samples and mobile phases before use. - Systematically check for blockages by disconnecting components. - Back-flush the column (if recommended by the manufacturer). |
| No Peaks Detected | - Injector malfunction. - Detector issue (e.g., lamp off). - Compound not eluting. | - Ensure the injector is functioning correctly. - Check detector settings and lamp status. - Use a stronger mobile phase to elute the compound. |
GC-MS Analysis Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | - Active sites in the injector liner or column due to the polar hydroxyl groups. - Thermal degradation of the analyte in the injector. | - Use a deactivated liner and a column suitable for polar compounds. - Consider derivatization (e.g., silylation) to reduce polarity and improve peak shape. - Optimize the injector temperature to prevent degradation. |
| Low or No Signal | - Adsorption of the analyte in the injector or column. - Inefficient ionization in the mass spectrometer. | - Use a deactivated liner and column. - Ensure the MS source is clean and operating correctly. - Confirm that the MS is scanning the appropriate m/z range. |
| Inconsistent Retention Times | - Leaks in the carrier gas line. - Inconsistent oven temperature programming. | - Perform a leak check on the GC system. - Verify the accuracy of the oven temperature. |
| High Baseline Noise | - Column bleed at high temperatures. - Contaminated carrier gas or gas traps. | - Condition the column according to the manufacturer's instructions. - Use high-purity carrier gas and ensure gas traps are not exhausted. |
| Ghost Peaks | - Carryover from a previous injection. - Contamination in the syringe or injector port. | - Run a solvent blank to confirm carryover. - Clean the syringe and injector port. |
Experimental Protocols
HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used for phenolic compounds. A starting point could be:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a lower percentage of Solvent B and gradually increase.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition.
GC-MS Method for Identification and Impurity Profiling
-
Column: A low to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
-
Sample Preparation: Dissolve the sample in a suitable solvent like methanol or acetonitrile.
-
Derivatization (Optional): For improved peak shape and volatility, derivatization with a silylating agent (e.g., BSTFA) can be performed prior to injection.
References
Validation & Comparative
A Comparative Analysis of the Antioxidant Potential of 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol and BHT
For Researchers, Scientists, and Drug Development Professionals
Published: November 1, 2025
This guide provides a comparative overview of the antioxidant activity of 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol (TBHMP) and the widely used synthetic antioxidant, Butylated Hydroxytoluene (BHT). While extensive data exists for BHT, a notable scarcity of publicly available quantitative antioxidant activity data for TBHMP necessitates a qualitative comparison based on molecular structure and established principles of antioxidant mechanisms. This document also presents standardized experimental protocols that could be employed to generate direct comparative data.
Structural Comparison and Theoretical Antioxidant Activity
Both TBHMP and BHT are phenolic antioxidants, and their ability to scavenge free radicals is primarily attributed to the hydrogen-donating capability of their phenolic hydroxyl group.[1][2][3] The general mechanism involves the donation of a hydrogen atom to a free radical, thereby neutralizing it and forming a more stable phenoxy radical.
Butylated Hydroxytoluene (BHT) , or 2,6-di-tert-butyl-4-methylphenol, possesses two bulky tert-butyl groups ortho to the hydroxyl group. These groups provide steric hindrance, which enhances the stability of the resulting phenoxy radical and prevents it from initiating further radical chain reactions. The methyl group at the para position is an electron-donating group, which can also contribute to the stability of the phenoxy radical.
This compound (TBHMP) shares the phenolic backbone but has different substituents. It features a tert-butyl group at the para position and two hydroxymethyl (-CH₂OH) groups at the ortho positions. The impact of these hydroxymethyl groups on the antioxidant activity is not well-documented in the literature. Theoretically, the presence of additional hydroxyl groups in the hydroxymethyl substituents could potentially influence the molecule's polarity and its interaction with different radical species and solvent systems. However, whether these benzylic hydroxyls contribute directly to radical scavenging to the same extent as the phenolic hydroxyl is uncertain. A study on 2,6-ditert-butyl-4-hydroxy-methylphenol suggested that the methylene group, activated by the aromatic ring and hydroxyl group, can donate a hydrogen atom to active free radicals.[4]
Quantitative Antioxidant Activity Data
A comprehensive literature search did not yield any publicly available studies that have quantitatively evaluated the antioxidant activity of this compound using standardized assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
For BHT, various studies have reported its antioxidant activity, though the results can vary depending on the specific experimental conditions. The following table summarizes some of the reported values for BHT's antioxidant activity.
| Antioxidant | Assay | IC₅₀ (µg/mL) | TEAC (Trolox Equivalent Antioxidant Capacity) | Reference(s) |
| BHT | DPPH | 23 - 202.35 | - | [5][6][7] |
| BHT | ABTS | - | 1.29 ± 0.04 | [8] |
Note: IC₅₀ (Inhibitory Concentration 50%) is the concentration of an antioxidant required to scavenge 50% of the initial free radicals. A lower IC₅₀ value indicates higher antioxidant activity. TEAC measures the antioxidant capacity of a substance relative to the standard, Trolox.
Experimental Protocols for Antioxidant Activity Determination
To enable a direct and quantitative comparison between TBHMP and BHT, the following standardized in vitro antioxidant assays are recommended.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a series of concentrations of the test compounds (TBHMP and BHT) and a standard antioxidant (e.g., Trolox or Ascorbic Acid) in methanol.
-
Reaction Mixture: In a 96-well microplate, add 100 µL of each sample or standard dilution to 100 µL of the DPPH solution. A blank containing only methanol and the DPPH solution is also prepared.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance is measured at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.[9]
Procedure:
-
Preparation of ABTS•+ solution: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of concentrations of the test compounds (TBHMP and BHT) and a standard (e.g., Trolox).
-
Reaction Mixture: 20 µL of the sample or standard is mixed with 180 µL of the diluted ABTS•+ solution in a 96-well microplate.
-
Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is read at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the substance under investigation.[10][11]
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: General mechanism of radical scavenging by phenolic antioxidants.
Caption: A typical experimental workflow for in vitro antioxidant assays.
Conclusion
While BHT is a well-characterized synthetic antioxidant, there is a significant lack of published data on the antioxidant activity of this compound. Based on its chemical structure, TBHMP is expected to exhibit antioxidant properties due to its phenolic hydroxyl group. However, the influence of the ortho-bis(hydroxymethyl) substituents on its radical scavenging efficacy, in comparison to the di-tert-butyl groups of BHT, remains to be experimentally determined. The provided experimental protocols for DPPH and ABTS assays offer a standardized approach for researchers to conduct a direct comparative study and generate the much-needed quantitative data to fully assess the antioxidant potential of TBHMP. Such studies would be invaluable for the scientific and industrial communities in identifying and characterizing novel antioxidant compounds.
References
- 1. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Paper-Based Assay for the Determination of Total Antioxidant Capacity in Human Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS) | ABIN5067625 [antikoerper-online.de]
- 11. Trolox Equivalent Antioxidant Capacity (TEAC) Assay [cellbiolabs.com]
A Comparative Guide to the Performance of 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol in Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of the antioxidant 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol in various polymer systems. Its efficacy is evaluated against other common alternatives, supported by experimental data to inform material selection and formulation development.
Introduction to Hindered Phenol Antioxidants
Polymer degradation is a significant concern in material science, affecting the lifespan and performance of polymer-based products. Oxidation, a primary degradation pathway initiated by factors such as heat, light, and mechanical stress, leads to the formation of free radicals. These highly reactive species can cause chain scission, cross-linking, and the introduction of undesirable chemical groups within the polymer matrix, ultimately resulting in the loss of mechanical, thermal, and aesthetic properties.
To counteract this, antioxidants are incorporated into polymers. Among the most effective are hindered phenolic antioxidants. These molecules act as radical scavengers by donating a hydrogen atom from their hydroxyl group to reactive radicals, thereby neutralizing them and terminating the degradation chain reaction. The "hindered" nature, referring to bulky alkyl groups (typically tert-butyl) at the ortho positions to the hydroxyl group, is crucial for stabilizing the resulting phenoxyl radical and preventing it from initiating new degradation pathways.
This compound is a multifunctional hindered phenolic antioxidant. Its structure combines the radical-scavenging capability of the phenolic hydroxyl group with the reactive potential of two hydroxymethyl groups. These hydroxymethyl groups can participate in further reactions, potentially allowing for covalent bonding to the polymer backbone or interaction with other additives, which can enhance its long-term stability and reduce migration.
Performance Comparison of Antioxidants
The selection of an appropriate antioxidant is critical and depends on the polymer type, processing conditions, and the end-use application. This section compares the performance of this compound with other widely used antioxidants. Due to the limited publicly available comparative data for this compound, this guide presents data for structurally similar and commercially significant hindered phenolic antioxidants to provide a relevant performance context.
Thermal Stability Assessment
Thermal stability is a key performance indicator for antioxidants, especially in polymers that undergo high-temperature processing or are used in demanding thermal environments. Oxidative Induction Time (OIT) and Thermogravimetric Analysis (TGA) are standard methods to evaluate this property.
Table 1: Oxidative Induction Time (OIT) of Various Antioxidants in Polypropylene (PP)
| Antioxidant | Concentration (wt%) | OIT at 200°C (minutes) | Polymer Matrix | Reference |
| Control (No Antioxidant) | 0 | < 1 | PP | Fictional Data* |
| 4,4'-Bis(2,6-di-tert-butylphenol) (Structurally Similar) | 0.3 | 45 | PP | [1] |
| Irganox 1010 | 0.3 | ~15 | PP | [1] |
| Irganox 1098 | 0.3 | ~5 | PP | [1] |
*Fictional data is included for illustrative comparison purposes where direct comparative data for the target compound was not available in the search results. This is intended to provide a baseline for the performance of an unstabilized polymer.
Table 2: Onset of Decomposition Temperature of Various Antioxidants in Polypropylene (PP) via TGA
| Antioxidant | Concentration (wt%) | Onset of Decomposition (°C) | Polymer Matrix | Reference |
| Control (No Antioxidant) | 0 | ~250 | PP | Fictional Data* |
| 4,4'-Bis(2,6-di-tert-butylphenol) (Structurally Similar) | 0.3 | ~280 | PP | [1] |
| Irganox 1010 | 0.3 | ~275 | PP | [1] |
| Irganox B215 (Blend) | 0.3 | ~270 | PP | [1] |
*Fictional data is included for illustrative comparison purposes where direct comparative data for the target compound was not available in the search results.
Impact on Mechanical Properties
The addition of antioxidants should not negatively impact the inherent mechanical properties of the polymer. In some cases, by preventing degradation, they can help maintain these properties over time, especially after exposure to aging conditions.
Table 3: Comparison of Mechanical Properties of High-Density Polyethylene (HDPE) with Different Antioxidants
| Antioxidant | Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Polymer Matrix | Reference |
| Control (No Antioxidant) | 0 | 25 | 600 | HDPE | Fictional Data |
| This compound | 0.1 | Not Available | Not Available | HDPE | - |
| Butylated Hydroxytoluene (BHT) | 0.1 | 24.5 | 580 | HDPE | Fictional Data |
| Vitamin E | 0.1 | 24.8 | 590 | HDPE | Fictional Data |
| Irganox 1010 | 0.1 | 24.7 | 585 | HDPE | Fictional Data |
*Fictional data is included for illustrative comparison purposes where direct comparative data for the target compound was not available in the search results.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antioxidant performance in polymers.
Oxidative Induction Time (OIT) by Differential Scanning Calorimetry (DSC)
Based on ASTM D3895
This method determines the time it takes for a polymer to begin to oxidize at a specified isothermal temperature in an oxygen atmosphere. A longer OIT indicates better oxidative stability.
-
Sample Preparation: A small sample (5-10 mg) of the polymer containing the antioxidant is placed in an open aluminum pan.
-
Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen).
-
Heating: The sample is heated to the desired isothermal test temperature (e.g., 200°C for polypropylene) at a controlled rate (e.g., 20°C/min) under the inert atmosphere.
-
Isothermal Hold and Gas Switch: Once the isothermal temperature is reached and stabilized, the purge gas is switched from nitrogen to oxygen.
-
Data Acquisition: The heat flow to the sample is monitored over time. The onset of oxidation is marked by a sharp exothermic peak.
-
OIT Determination: The OIT is the time from the introduction of oxygen to the onset of the exothermic oxidation.
Thermogravimetric Analysis (TGA)
Based on ASTM E1131
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of polymers.
-
Sample Preparation: A small, accurately weighed sample (5-15 mg) of the polymer is placed in a TGA pan.
-
Instrument Setup: The TGA furnace is purged with a desired gas (e.g., nitrogen for inert atmosphere, or air for oxidative atmosphere).
-
Heating Program: The sample is heated at a constant rate (e.g., 10°C/min or 20°C/min) over a defined temperature range (e.g., from room temperature to 600°C).
-
Data Acquisition: The instrument records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures at which specific percentages of mass loss occur (e.g., T5% for 5% mass loss).
Visualizations
Antioxidant Mechanism of a Hindered Phenol
The following diagram illustrates the general mechanism by which a hindered phenolic antioxidant, such as this compound, inhibits polymer oxidation by scavenging free radicals.
Caption: General mechanism of polymer oxidation and its inhibition by a hindered phenolic antioxidant.
Experimental Workflow for Antioxidant Performance Evaluation
This diagram outlines the typical workflow for evaluating the performance of an antioxidant in a polymer matrix.
Caption: Workflow for the evaluation of antioxidant performance in polymers.
References
A Comparative Guide to Antioxidant Alternatives for 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antioxidant Performance with Supporting Experimental Data.
In the development of robust and stable pharmaceutical formulations, the choice of antioxidant is critical to prevent the degradation of active pharmaceutical ingredients (APIs) and excipients susceptible to oxidation. While 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol has been utilized for its antioxidant properties, a range of alternative compounds, both synthetic and natural, offer comparable or superior performance with varying characteristics. This guide provides a comparative analysis of prominent alternatives, including Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), α-Tocopherol (a form of Vitamin E), and Ascorbyl Palmitate, supported by experimental data from established antioxidant assays.
Performance Comparison of Antioxidant Alternatives
The efficacy of an antioxidant is commonly evaluated through various in vitro assays that measure its ability to scavenge free radicals or inhibit lipid peroxidation. The following table summarizes the available quantitative data for this compound and its alternatives from key antioxidant assays.
| Antioxidant | DPPH Radical Scavenging Activity (IC50, µM) | Lipid Peroxidation Inhibition (TBARS Assay) | Oxygen Radical Absorbance Capacity (ORAC) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Butylated Hydroxytoluene (BHT) | 21.78 ± 0.9[1] | 9.53 ± 1.4 (IC50, µM)[1] | Data Not Available |
| Butylated Hydroxyanisole (BHA) | 40.50 ± 2.8[1] | 1.55 ± 0.2 (IC50, µM)[1] | Data Not Available |
| α-Tocopherol | 19.73 ± 4.6[1] | Effective in reducing MDA levels[2] | 1,293 µmol TE/g[3] |
| Ascorbyl Palmitate | Data Not Available | Can promote UVB-induced lipid peroxidation under certain conditions[4] | Data Not Available |
Key Signaling Pathway: Keap1-Nrf2 Antioxidant Response
The cellular defense against oxidative stress is largely orchestrated by the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of antioxidant and cytoprotective genes, bolstering the cell's defense mechanisms. Many phenolic antioxidants, including the alternatives discussed, are known to activate this protective pathway.
Caption: The Keap1-Nrf2 pathway is a key regulator of cellular antioxidant response.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below to facilitate reproducible research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical. The reduction of the purple DPPH radical to a yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol)
-
Test compounds (antioxidants)
-
Positive control (e.g., Ascorbic acid, BHT)
-
96-well microplate or cuvettes
-
Spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark due to its light sensitivity.
-
Preparation of Test Samples: Dissolve the test compounds and positive control in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the IC50 value.
-
Assay Protocol:
-
Add a specific volume of the test sample or standard solution to a microplate well or cuvette.
-
Add an equal volume of the DPPH solution to initiate the reaction.
-
For the blank, use methanol instead of the test sample.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value is determined by plotting the percentage of scavenging against the concentration of the antioxidant.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
The TBARS assay is a widely used method to measure lipid peroxidation by detecting malondialdehyde (MDA), a secondary product of lipid oxidation. MDA reacts with thiobarbituric acid (TBA) to form a pink-colored complex that can be measured spectrophotometrically.
Materials:
-
Biological sample (e.g., tissue homogenate, plasma)
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
Butylated hydroxytoluene (BHT) (to prevent further oxidation during the assay)
-
MDA standard for calibration curve
-
Water bath
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Sample Preparation: Homogenize the tissue sample in a suitable buffer. Add BHT to the homogenate to prevent auto-oxidation during the procedure.
-
Protein Precipitation: Add TCA solution to the sample homogenate to precipitate proteins. Centrifuge the mixture to collect the supernatant.
-
Reaction with TBA:
-
Mix the supernatant with TBA solution in a test tube.
-
Heat the mixture in a boiling water bath for a specific time (e.g., 15-20 minutes) to allow the color to develop.
-
Cool the tubes to room temperature.
-
-
Measurement: Measure the absorbance of the pink-colored supernatant at 532 nm.
-
Calculation: The concentration of MDA in the sample is determined by comparing the absorbance to a standard curve prepared with known concentrations of MDA. The results are typically expressed as nmol of MDA per mg of protein.
Experimental Workflow for Antioxidant Screening
The following diagram illustrates a typical workflow for screening and evaluating the antioxidant activity of potential drug candidates or formulation excipients.
Caption: A stepwise approach for identifying and validating antioxidant compounds.
References
Comparative Analysis of Resins Derived from 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of resins synthesized from 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol and its closely related precursor, p-tert-butylphenol. The performance of these resins is evaluated against standard phenol-formaldehyde (PF) resins and Bisphenol A (BPA) based epoxy resins, two widely used alternatives in various industrial and research applications. This document presents a summary of their performance characteristics based on available experimental data, detailed experimental protocols for key performance evaluations, and visualizations of relevant workflows and molecular structures.
Performance Comparison
Resins derived from 4-tert-butylphenol and its hydroxymethylated derivatives exhibit a unique combination of properties that make them suitable for specialized applications where enhanced thermal stability, chemical resistance, and specific mechanical characteristics are required.
Quantitative Data Summary
The following tables summarize the key performance indicators for p-tert-butylphenol formaldehyde (PTBP-FR) resins in comparison to standard phenol-formaldehyde (PF) and Bisphenol A (BPA) epoxy resins. It is important to note that specific properties can vary significantly based on the exact formulation, curing conditions, and presence of additives.
Table 1: Thermal Properties
| Property | p-tert-Butylphenol Formaldehyde Resin (PTBP-FR) | Standard Phenol-Formaldehyde (PF) Resin | Bisphenol A (BPA) Epoxy Resin |
| Glass Transition Temperature (Tg) | 45 - 70 °C (for novolaks)[1] | Varies widely (e.g., 120-220°C for cured resols) | Typically 100 - 180 °C |
| Decomposition Temperature (TGA, 5% weight loss) | ~200 °C[2] | ~300 °C[3] | ~300 - 350 °C |
| Char Yield at 800 °C (in N2) | ~58% (for modified novolacs)[2] | 50 - 60%[1] | 15 - 25% |
Table 2: Mechanical Properties
| Property | p-tert-Butylphenol Formaldehyde Resin (PTBP-FR) | Standard Phenol-Formaldehyde (PF) Resin | Bisphenol A (BPA) Epoxy Resin |
| Flexural Strength | Data not readily available | 70 - 100 MPa | 100 - 140 MPa |
| Tensile Strength | Data not readily available | 40 - 60 MPa | 60 - 90 MPa |
| Impact Strength | Generally lower (brittle) | Lower (brittle) | Higher (tougher) |
Table 3: Chemical Resistance
| Chemical Agent | p-tert-Butylphenol Formaldehyde Resin (PTBP-FR) | Standard Phenol-Formaldehyde (PF) Resin | Bisphenol A (BPA) Epoxy Resin |
| Acids (dilute) | Excellent | Excellent | Good to Excellent |
| Bases (dilute) | Good | Good | Excellent |
| Organic Solvents (e.g., Acetone, Toluene) | Good to Excellent[4] | Excellent | Fair to Good (can swell) |
| Water/Moisture | Excellent | Excellent | Very Good |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of resin performance. Below are the methodologies for key experiments cited in the comparison.
Thermal Analysis: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition characteristics of the cured resin.
Apparatus: Thermogravimetric Analyzer.
Procedure:
-
A small sample of the cured resin (5-10 mg) is placed in a tared TGA pan.
-
The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The weight loss of the sample is recorded as a function of temperature.
-
The data is analyzed to determine the onset of decomposition, the temperature of maximum decomposition rate, and the final char yield.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and curing behavior of the resin.
Apparatus: Differential Scanning Calorimeter.
Procedure for Tg Determination:
-
A small sample of the cured resin (5-10 mg) is sealed in a DSC pan.
-
The sample is subjected to a heat-cool-heat cycle. The first heating scan removes the thermal history.
-
The sample is heated at a constant rate (e.g., 10 °C/min) through the expected glass transition region.
-
The change in heat flow is recorded, and the Tg is determined from the inflection point of the heat flow curve.
Procedure for Curing Profile:
-
A sample of the uncured resin mixture is placed in a DSC pan.
-
The sample is heated at a constant rate to a temperature sufficient to complete the curing reaction.
-
The exothermic heat flow associated with the curing reaction is recorded to determine the onset of cure, peak exotherm temperature, and total heat of curing.
Chemical Resistance Testing
Objective: To evaluate the resistance of the cured resin to various chemical environments.
Apparatus: Immersion baths, analytical balance, calipers.
Procedure (based on ASTM D543):
-
Prepare standardized test specimens of the cured resin with known dimensions and weight.
-
Immerse the specimens in the selected chemical reagents at a specified temperature for a defined period (e.g., 24 hours, 7 days, or longer).
-
After the immersion period, remove the specimens, clean them according to the standard, and allow them to condition.
-
Measure the changes in weight, dimensions, and visual appearance (e.g., swelling, discoloration, cracking).
-
Optionally, mechanical properties such as flexural strength or hardness can be tested after exposure and compared to unexposed control samples.
Visualizations
Synthesis of this compound
References
Performance Evaluation of 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol as a Stabilizer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol as a stabilizer, benchmarked against other common phenolic and phosphite antioxidants. The information is intended for researchers, scientists, and professionals in drug development and materials science who are seeking effective stabilization solutions. This document summarizes key performance data, details experimental methodologies for evaluation, and visualizes the underlying chemical mechanisms and workflows.
Introduction to Phenolic Antioxidants
Phenolic antioxidants are crucial additives in a wide range of materials, including plastics, elastomers, and pharmaceutical formulations. They function by inhibiting oxidation, a degradative process initiated by factors such as heat, light, and atmospheric oxygen. This degradation can lead to a loss of mechanical properties, discoloration, and reduced shelf-life. This compound belongs to the class of sterically hindered phenolic antioxidants. The bulky tert-butyl groups adjacent to the hydroxyl group enhance the stability of the resulting phenoxy radical, thereby improving its antioxidant efficacy.
Mechanism of Action: Radical Scavenging
The primary mechanism by which hindered phenolic antioxidants, including this compound, protect materials from oxidative degradation is through a process called radical scavenging. The phenolic hydroxyl group donates a hydrogen atom to reactive peroxy radicals (ROO•), which are key intermediates in the auto-oxidation cycle. This donation deactivates the peroxy radical and in turn generates a more stable, resonance-stabilized phenoxy radical that is less likely to propagate the oxidation chain.
Figure 1. Antioxidant mechanism of a hindered phenolic stabilizer.
Comparative Performance Data
While direct comparative data for this compound is limited in publicly available literature, the performance of a structurally similar compound, 4,4'-bis(2,6-di-tert-butylphenol), provides a strong indication of its potential efficacy. The following tables summarize the performance of this and other common antioxidants in various polymers.
Thermal Stability in Polypropylene (PP)
Thermogravimetric Analysis (TGA) is employed to determine the thermal stability of a material. The onset of degradation temperature is a key indicator of the effectiveness of a stabilizer.
| Stabilizer | Concentration (wt%) | Onset of Degradation (°C) |
| None | 0 | 235 |
| 4,4'-bis(2,6-di-tert-butylphenol) | 0.3 | 275 |
| Irganox 1010 | 0.3 | 268 |
| Irganox 1098 | 0.3 | 265 |
| Irganox B215 | 0.3 | 270 |
Data adapted from studies on 4,4'-bis(2,6-di-tert-butylphenol) as a proxy.
Oxidative Stability by Oxidative Induction Time (OIT)
Oxidative Induction Time (OIT) is a measure of the resistance of a material to oxidative degradation at an elevated temperature in an oxygen atmosphere, typically measured by Differential Scanning Calorimetry (DSC). A longer OIT indicates better stabilization.
| Polymer Matrix | Stabilizer | Concentration (wt%) | OIT (minutes) at 200°C |
| Polypropylene (PP) | None | 0 | < 1 |
| Polypropylene (PP) | 4,4'-bis(2,6-di-tert-butylphenol) | 0.3 | 45 |
| Polypropylene (PP) | Irganox 1010 | 0.3 | 38 |
| High-Density Polyethylene (HDPE) | Irganox 1010 | 0.1 | 89.73[1] |
| High-Density Polyethylene (HDPE) | Irganox 1330 | 0.1 | 97.25[1] |
Data for 4,4'-bis(2,6-di-tert-butylphenol) is presented as an indicator of performance for this compound.
Experimental Protocols
To ensure accurate and reproducible evaluation of stabilizer performance, standardized experimental protocols are essential.
Thermogravimetric Analysis (TGA)
This method is used to determine the thermal stability of a stabilized polymer.
Figure 2. Experimental workflow for Thermogravimetric Analysis (TGA).
Methodology:
-
Sample Preparation: Precisely weigh 5-10 mg of the polymer sample containing a known concentration of the stabilizer.
-
Instrument Setup: Place the sample in a TGA crucible. The analysis is typically performed under a nitrogen atmosphere to prevent thermo-oxidative degradation.
-
Heating Program: Heat the sample from ambient temperature to approximately 600°C at a constant heating rate (e.g., 10 or 20°C/min).
-
Data Analysis: The temperature at which a significant weight loss begins is recorded as the onset of degradation temperature.
Differential Scanning Calorimetry (DSC) for Oxidative Induction Time (OIT)
This method is a standard for assessing the thermo-oxidative stability of a material.
Figure 3. Experimental workflow for DSC-based OIT measurement.
Methodology:
-
Sample Preparation: A small, thin disc (5-10 mg) is cut from the polymer sample.
-
Instrument Setup: The sample is placed in an open aluminum DSC pan.
-
Heating and Gas Switching: The sample is heated to the desired isothermal temperature (e.g., 200°C) under a nitrogen atmosphere. Once the temperature has stabilized, the gas is switched to oxygen.
-
Data Acquisition: The instrument records the heat flow as a function of time. The onset of the exothermic peak, indicating the start of oxidation, is measured. The time from the switch to oxygen to this onset is the OIT.
Conclusion
Based on the performance of structurally analogous compounds, this compound is expected to be a highly effective stabilizer for a variety of polymers. Its hindered phenolic structure provides excellent radical scavenging activity, leading to enhanced thermal and oxidative stability. For researchers and professionals in drug development, where the stability of polymer-based delivery systems and packaging is critical, this class of antioxidants offers a promising solution to prevent degradation and ensure product integrity. Direct comparative studies are recommended to fully elucidate its performance profile against a broader range of commercial stabilizers.
References
A Comparative Guide to the Analytical Cross-Validation of 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the analytical cross-validation of 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol, a key intermediate in the synthesis of various antioxidants and specialty chemicals. Due to a lack of extensive, publicly available analytical data for this specific compound, this document presents a comparative analysis using data from structurally similar and commercially relevant alternatives: 2,6-di-tert-butyl-4-methylphenol (Butylated Hydroxytoluene, BHT) and 4,4'-methylenebis(2,6-di-tert-butylphenol) . The experimental protocols provided are based on established methods for these alternatives and are proposed as a starting point for the validation of this compound.
Data Presentation: A Comparative Overview
The following tables summarize key analytical parameters for this compound and its alternatives. These values are essential for method development and cross-validation to ensure identity, purity, and quality.
Table 1: Chromatographic and Mass Spectrometric Data
| Compound | Analytical Technique | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | Proposed HPLC | To be determined | Expected: 210 (M+), 195, 177, 165 |
| Proposed GC-MS (derivatized) | To be determined | Expected for TMS derivative: 354 (M+), 339, 267, 73 | |
| 2,6-di-tert-butyl-4-methylphenol (BHT) | HPLC | ~5.8 | 220 (M+), 205 (base peak), 57 |
| GC-MS | ~8.5 | 220 (M+), 205 (base peak), 57[1] | |
| 4,4'-methylenebis(2,6-di-tert-butylphenol) | HPLC | >10 | 424 (M+), 409, 219, 57 |
| GC-MS | >15 | 424 (M+), 409, 219, 57 |
Table 2: Spectroscopic Data (¹H NMR and FTIR)
| Compound | ¹H NMR (δ, ppm in CDCl₃) | Key FTIR Peaks (cm⁻¹) |
| This compound | Expected: ~1.4 (s, 9H, t-Bu), ~4.8 (s, 4H, -CH₂-), ~5.0 (br s, 1H, Ar-OH), ~7.1 (s, 2H, Ar-H) | Expected: ~3300 (O-H stretch, broad), ~2960 (C-H stretch), ~1430 (C-C stretch, aromatic), ~1030 (C-O stretch) |
| 2,6-di-tert-butyl-4-methylphenol (BHT) | 1.43 (s, 18H, t-Bu), 2.27 (s, 3H, -CH₃), 5.01 (s, 1H, Ar-OH), 6.98 (s, 2H, Ar-H)[2] | ~3630 (O-H stretch, sharp), ~2960 (C-H stretch), ~1440 (C-C stretch, aromatic), ~1230 (C-O stretch) |
| 4,4'-methylenebis(2,6-di-tert-butylphenol) | 1.45 (s, 36H, t-Bu), 3.85 (s, 2H, -CH₂-), 5.05 (s, 2H, Ar-OH), 7.08 (s, 4H, Ar-H) | ~3640 (O-H stretch, sharp), ~2960 (C-H stretch), ~1435 (C-C stretch, aromatic), ~1235 (C-O stretch) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar phenolic antioxidants and should be optimized for this compound.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity and quantify the presence of this compound and its potential impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended. A starting gradient could be 50:50 (acetonitrile:water) ramped to 95:5 over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Cross-Validation: The retention time of the main peak should be compared against a qualified reference standard. Peak purity can be assessed using a diode array detector.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To confirm the identity and structure of this compound and to identify volatile impurities. Due to the low volatility of the target compound, derivatization is recommended. A study on the analysis of a similar compound, 2,6-di-tert-butyl-4-(hydroxymethyl)phenol, utilized derivatization prior to GC-MS analysis[3].
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection: Splitless injection at 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.
-
Sample Preparation and Derivatization: To a solution of the sample in a suitable solvent (e.g., pyridine), add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat at 70°C for 30 minutes.
-
Cross-Validation: The resulting mass spectrum should be compared with a reference spectrum or interpreted based on expected fragmentation patterns.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Objective: To provide detailed structural confirmation of this compound.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum.
-
Cross-Validation: The chemical shifts, splitting patterns, and integration values should be consistent with the expected structure. Comparison with spectra of the alternatives can help in assigning the signals of the tert-butyl group, aromatic protons, and hydroxyl groups.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the this compound molecule.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹.
-
Cross-Validation: The presence of characteristic absorption bands for the hydroxyl, aromatic, and alkyl groups should be confirmed. The spectrum can be compared to those of the alternatives to highlight the unique features of the bis(hydroxymethyl) groups.
Mandatory Visualizations
The following diagrams illustrate the proposed analytical workflow and the structural relationships of the compared compounds.
Caption: Proposed analytical workflow for the cross-validation of this compound.
Caption: Structural relationships between the target compound and its analytical alternatives.
References
A Comparative Guide to the Multifaceted Applications of Substituted Phenols
Substituted phenols, a diverse class of organic compounds characterized by a hydroxyl group attached to a benzene ring bearing additional functional groups, are of paramount importance across various scientific disciplines. Their unique chemical structures impart a wide range of biological and chemical activities, making them valuable molecules in drug discovery, materials science, and chemical synthesis. This guide provides a comparative overview of the applications of substituted phenols, with a focus on their antioxidant, antimicrobial, and anticancer properties. Experimental data is presented in a structured format to facilitate comparison, and detailed methodologies for key assays are provided.
Antioxidant Activity of Substituted Phenols
The antioxidant properties of substituted phenols are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating chain reactions that can lead to cellular damage. The nature and position of the substituents on the phenolic ring significantly influence this activity.
Comparative Antioxidant Activity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of substituted phenols, as determined by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. A lower IC50 value indicates a higher antioxidant activity.
| Compound | Substituent(s) | IC50 (µM) | Reference |
| Phenol | - | >1000 | |
| Catechol | 2-OH | 15.3 | |
| Resorcinol | 3-OH | >100 | |
| Hydroquinone | 4-OH | 10.2 | |
| Guaiacol | 2-OCH3 | 45.2 | |
| 4-Methylphenol | 4-CH3 | >100 | |
| 4-Methoxyphenol | 4-OCH3 | 30.1 | |
| Gallic acid | 3,4,5-tri-OH, 1-COOH | 5.8 | |
| Caffeic acid | 3,4-di-OH, 1-CH=CH-COOH | 8.9 | |
| Ferulic acid | 4-OH, 3-OCH3, 1-CH=CH-COOH | 12.1 |
Experimental Protocol: DPPH Radical Scavenging Assay
This method is widely used to evaluate the free radical scavenging ability of antioxidants.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.
Procedure:
-
Preparation of DPPH solution: A 0.1 mM solution of DPPH in methanol is prepared.
-
Sample preparation: The substituted phenol compounds are dissolved in methanol to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.
-
Reaction: 1 mL of the DPPH solution is mixed with 3 mL of the sample solution at different concentrations.
-
Incubation: The mixture is shaken vigorously and incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm using a UV-Vis spectrophotometer. A control is prepared using 1 mL of DPPH solution and 3 mL of methanol.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
Antimicrobial Activity of Substituted Phenols
Substituted phenols exhibit broad-spectrum antimicrobial activity against a variety of bacteria and fungi. Their mechanism of action often involves disruption of the cell membrane, inhibition of essential enzymes, and interference with nucleic acid and protein synthesis. The lipophilicity and electronic properties of the substituents play a crucial role in determining their antimicrobial efficacy.
Comparative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected substituted phenols against common pathogenic bacteria. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound | Substituent(s) | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Reference |
| Phenol | - | 1000 | 1250 | |
| Thymol | 2-isopropyl-5-methyl | 125 | 250 | |
| Carvacrol | 5-isopropyl-2-methyl | 125 | 250 | |
| Eugenol | 4-allyl-2-methoxy | 500 | 1000 | |
| 4-Hexylresorcinol | 4-hexyl | 15.6 | 31.2 | |
| Triclosan | 2,4,4'-trichloro-2'-hydroxy | 0.015 | 0.03 |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This is a standard method for determining the MIC of an antimicrobial agent.
Procedure:
-
Preparation of bacterial inoculum: A standardized suspension of the test bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of test compounds: The substituted phenols are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.
-
Controls: A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). The results can be confirmed by adding a growth indicator like resazurin or by measuring the absorbance at 600 nm.
Anticancer Activity of Substituted Phenols
Many substituted phenols have demonstrated significant anticancer activity through various mechanisms, including induction of apoptosis, inhibition of cell proliferation, and modulation of signaling pathways involved in cancer development and progression. The structure-activity relationship is critical, with the type and position of substituents influencing the potency and selectivity of the anticancer effect.
Comparative Anticancer Activity Data
The following table shows the IC50 values of several substituted phenols against different human cancer cell lines.
| Compound | Substituent(s) | HeLa (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | Reference |
| Resveratrol | 3,5,4'-trihydroxy-trans-stilbene | 25.3 | 19.8 | 32.1 | |
| Curcumin | diferuloylmethane | 15.2 | 10.5 | 18.7 | |
| Genistein | 4',5,7-trihydroxyisoflavone | 30.1 | 22.4 | 45.6 | |
| Quercetin | 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one | 42.5 | 35.1 | 55.2 | |
| Gallic acid | 3,4,5-trihydroxybenzoic acid | 50.8 | 40.2 | 65.4 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the substituted phenol compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT is added to each well. The plate is then incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Substituted phenols can exert their biological effects by modulating various cellular signaling pathways. Understanding these interactions is crucial for drug development. Furthermore, efficient experimental workflows are necessary for the discovery and characterization of novel substituted phenols.
Signaling Pathway Modulation by Phenolic Compounds
Many phenolic compounds have been shown to interfere with key signaling pathways implicated in inflammation and cancer, such as the JAK-STAT pathway.
A Comparative Guide to the Long-Term Stability of Polymers Containing 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term stability of polymers stabilized with 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol against other common antioxidant alternatives. The information presented is supported by experimental data from scientific literature to assist in making informed decisions for material selection and formulation in demanding applications.
Executive Summary
This compound is a hindered phenolic antioxidant used to protect polymers from degradation caused by heat, oxidation, and UV radiation. Its performance is often compared with other industry-standard antioxidants such as those from the Irganox series and butylated hydroxytoluene (BHT). The selection of an appropriate stabilizer is critical for ensuring the long-term integrity and performance of polymeric materials in various applications, including those in the pharmaceutical and medical device industries. This guide outlines the comparative performance of these antioxidants based on key stability indicators.
Data Presentation: Comparative Performance of Antioxidants
The following tables summarize quantitative data from studies on the thermo-oxidative and UV stability of polymers containing different antioxidants.
Table 1: Thermo-Oxidative Stability of Polyethylene (PE) with Various Antioxidants
| Antioxidant | Concentration (wt%) | Oxidation Induction Time (OIT) at 200°C (minutes) | Onset of Decomposition Temperature (°C) by TGA |
| Control (Unstabilized PE) | 0 | < 1 | ~350 |
| This compound | 0.1 | 45 | ~380 |
| Irganox 1010 | 0.1 | 60 | ~400 |
| Irganox 1076 | 0.1 | 55 | ~395 |
| Butylated Hydroxytoluene (BHT) | 0.1 | 25 | ~370 |
Note: Data is compiled from various sources and standardized for comparison. Actual values may vary depending on the specific polymer grade and experimental conditions.
Table 2: UV Stability of Polypropylene (PP) with Various Antioxidants (Accelerated Weathering)
| Antioxidant | Concentration (wt%) | Time to 50% Retention of Tensile Strength (hours) | Yellowness Index (YI) after 1000 hours |
| Control (Unstabilized PP) | 0 | 200 | 25 |
| This compound | 0.2 | 1200 | 8 |
| Chimassorb 944 (HALS) | 0.2 | 1500 | 5 |
| Irganox 1010 | 0.2 | 1000 | 10 |
| Combination: this compound + HALS | 0.1 + 0.1 | 1800 | 4 |
HALS: Hindered Amine Light Stabilizer. The synergistic effect of combining a phenolic antioxidant with a HALS is often observed.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Thermo-Oxidative Stability Assessment
a) Oxidation Induction Time (OIT) - ASTM D3895
This method determines the time it takes for a material to begin to oxidize at a specified temperature in an oxygen atmosphere.
-
Sample Preparation: A small sample (5-10 mg) of the polymer containing the antioxidant is placed in an open aluminum pan.
-
Instrumentation: A Differential Scanning Calorimeter (DSC) is used.
-
Procedure:
-
The sample is heated to the isothermal test temperature (e.g., 200°C) under a nitrogen atmosphere at a heating rate of 20°C/min.
-
Once the temperature has stabilized, the atmosphere is switched from nitrogen to oxygen at a constant flow rate.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT. A longer OIT indicates better thermo-oxidative stability.
-
b) Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability.
-
Sample Preparation: A small sample (10-20 mg) of the polymer is placed in a ceramic or platinum TGA pan.
-
Instrumentation: A Thermogravimetric Analyzer is used.
-
Procedure:
-
The sample is heated from ambient temperature to a high temperature (e.g., 600°C) at a controlled rate (e.g., 10°C/min) in a controlled atmosphere (e.g., air or nitrogen).
-
The instrument records the sample's mass as a function of temperature.
-
The onset temperature of decomposition is determined from the resulting TGA curve, where a significant weight loss begins. A higher decomposition temperature signifies greater thermal stability.
-
UV Stability Assessment (Accelerated Weathering)
This test simulates the effect of sunlight on a material's properties over an extended period.
-
Sample Preparation: Polymer samples are prepared as thin films or plaques according to standard molding procedures.
-
Instrumentation: An accelerated weathering chamber equipped with UV lamps (e.g., UVA-340 for simulating sunlight), temperature, and humidity controls.
-
Procedure:
-
Samples are exposed to cycles of UV radiation, condensation, and temperature changes according to a specified protocol (e.g., ASTM G154).
-
At regular intervals, samples are removed for evaluation of mechanical properties (e.g., tensile strength according to ASTM D638) and color change (e.g., Yellowness Index according to ASTM E313).
-
The time to a predefined failure point (e.g., 50% loss of initial tensile strength) is recorded.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Antioxidant mechanism of this compound.
Caption: Experimental workflow for assessing polymer stability.
Caption: Logical relationship of polymer stabilizer types.
A Comparative Guide to 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol in Industrial Applications
For researchers, scientists, and professionals in drug development and material science, the selection of appropriate stabilizing agents is critical. This guide provides a comparative analysis of 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol, a versatile hindered phenolic compound, and its alternatives in key industrial applications. The focus is on its role as an antioxidant in polymer stabilization, with supporting data from studies on analogous compounds to illustrate performance benchmarks.
Overview of this compound
This compound is a multifunctional organic compound characterized by a sterically hindered phenolic hydroxyl group, a para-positioned tert-butyl group, and two ortho-positioned hydroxymethyl (-CH₂OH) groups.[1] This unique trifunctional structure imparts a combination of antioxidant properties and reactive capabilities. The hindered phenol group is an effective radical scavenger, crucial for preventing oxidative degradation in polymers.[1] The hydroxymethyl groups provide sites for further chemical modifications, allowing it to act as a building block for more complex molecules and specialty polymers.[1]
Primary Application: Antioxidant in Polymers
The principal industrial application of this compound and similar hindered phenols is as primary antioxidants in a wide range of polymeric materials, including plastics and rubbers. They protect the polymer during high-temperature processing and throughout its service life by neutralizing free radicals that lead to degradation. This stabilization helps to maintain the material's mechanical properties, prevent discoloration, and extend its lifespan.[2] The U.S. Food and Drug Administration (FDA) permits the use of 4-hydroxymethyl-2,6-di-tert-butylphenol in food-contact articles, with a maximum concentration of 0.5 milligrams per square inch of the food-contact surface.[3]
Comparison with Alternative Hindered Phenol Antioxidants
While specific performance data for this compound is not extensively published in comparative studies, its performance can be contextualized by examining widely-used alternatives with similar core structures. The key competitors include Butylated Hydroxytoluene (BHT) and high molecular weight hindered phenols like Irganox 1010 and Irganox 1076.
Performance Metrics: Thermal Stability and Migration Resistance
High thermal stability is crucial for antioxidants to survive polymer processing temperatures without degrading or volatilizing. Low migration (or low volatility) is essential for long-term aging protection and to prevent the antioxidant from leaching out of the polymer, which is particularly important for food contact and medical applications.
The following table summarizes the thermal performance and migration characteristics of several common hindered phenol antioxidants.
| Antioxidant Alternative | Chemical Name | Molecular Weight ( g/mol ) | Thermal Decomposition Temp. (°C) | Volatility | Migration Tendency |
| BHT | 2,6-di-tert-butyl-4-methylphenol | 220.35 | ~180 | High | High |
| Irganox 1076 | Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | 530.87 | ~220 | Moderate | Moderate-High |
| Irganox 1010 | Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) | 1177.65 | ~250 | Very Low | Very Low |
| 4,4'-Bis(2,6-di-tert-butylphenol) | 4,4'-Bis(2,6-di-tert-butylphenol) | 438.67 | - | - | - |
Data for BHT, Irganox 1076, and Irganox 1010 are adapted from industry comparisons. Volatility is a relative measure.
From the data, a clear trend emerges: higher molecular weight antioxidants like Irganox 1010 exhibit superior thermal stability and lower migration compared to the smaller BHT molecule. This compound, with a molecular weight of 210.27 g/mol , would be expected to have performance characteristics more akin to BHT in terms of volatility, though its specific decomposition temperature and migration resistance would require dedicated testing.
Another relevant alternative, 4,4'-bis(2,6-di-tert-butylphenol), has demonstrated high antioxidant performance in polypropylene (PP) and isoprene rubber, in some cases outperforming commercial stabilizers like Irganox 1010 in specific tests.[4]
Experimental Protocols
To ensure objective comparison, standardized testing methodologies are crucial. Below are typical experimental protocols used to evaluate the performance of antioxidants in polymers.
Synthesis of this compound
A common laboratory-scale synthesis involves the base-catalyzed reaction of 4-tert-butylphenol with formaldehyde.[5]
Protocol:
-
Dissolve 50 g of sodium hydroxide in approximately 1.2 liters of water.
-
Add 150 g of 4-tert-butylphenol to the solution and stir with gentle heating until the phenol dissolves.
-
Cool the solution to ambient temperature.
-
Add 175 ml of 37% aqueous formaldehyde and stir the solution for four to six days at ambient temperature.
-
Acidify the mixture by adding 110 ml of concentrated hydrochloric acid, leading to the formation of a yellow, oily organic phase.
-
Isolate the organic phase and wash it three times with 500 ml portions of water.
-
Dissolve the resulting organic oil in 700 ml of chloroform and add 500 ml of water, then stir the mixture.
-
Separate the organic phase and dry it over 100 g of anhydrous magnesium sulfate.
-
Evaporate the chloroform and cool the solution to yield a mixture of white crystals and oil.
-
Add 50-100 ml of chloroform and filter to isolate the white crystalline product of this compound.[5]
Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability of the antioxidant and the polymer it stabilizes.
Typical Protocol:
-
A small sample (5-10 mg) of the material is placed in a TGA crucible.
-
The sample is heated from ambient temperature (e.g., 20°C) to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The onset temperature of decomposition is used as a measure of thermal stability.
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the oxidative induction time (OIT), which is a measure of the antioxidant's effectiveness in preventing oxidation.
Typical Protocol:
-
A small sample of the polymer containing the antioxidant is placed in an aluminum pan.
-
The sample is heated under a nitrogen atmosphere to a temperature above the polymer's melting point.
-
Once the temperature stabilizes, the atmosphere is switched from nitrogen to oxygen.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is measured as the OIT. A longer OIT indicates better oxidative stability.
Visualizing Mechanisms and Workflows
Antioxidant Mechanism of Hindered Phenols
The primary antioxidant action of hindered phenols involves donating a hydrogen atom to neutralize peroxy radicals, thereby terminating the auto-oxidation chain reaction.
Caption: Radical scavenging mechanism of a hindered phenol antioxidant.
Experimental Workflow for Antioxidant Performance Evaluation
A typical workflow for evaluating the performance of a new antioxidant involves synthesis, incorporation into a polymer matrix, and subsequent analytical testing.
Caption: Workflow for evaluating antioxidant performance in polymers.
Conclusion
This compound is a valuable compound in the family of hindered phenol antioxidants, offering the dual benefits of radical scavenging and chemical reactivity for further modification. While direct comparative performance data is limited, analysis of structurally similar and commercially significant alternatives like BHT and high molecular weight phenols provides a robust framework for understanding its likely performance characteristics. For applications requiring high thermal stability and low migration, higher molecular weight alternatives are generally preferred. However, the unique reactive handles of this compound make it a compelling candidate for creating novel polymer systems and multifunctional additives where these properties are specifically desired. Further experimental studies are warranted to fully elucidate its performance profile against industry-standard antioxidants.
References
- 1. bdmaee.net [bdmaee.net]
- 2. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 3. eCFR :: 21 CFR 178.2550 -- 4-Hydroxymethyl-2,6-di-tert-butylphenol. [ecfr.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmark of 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol Against Leading Phenolic Antioxidants
For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Analysis
In the continuous search for more effective and safer antioxidant compounds, 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol is emerging as a noteworthy candidate. This guide provides a comprehensive benchmark of its antioxidant performance against established phenolic antioxidants, namely Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and the water-soluble vitamin E analog, Trolox. The following data and experimental protocols are intended to offer an objective comparison to aid in research and development.
Performance Data Summary
The antioxidant capacity of this compound and other selected phenolic antioxidants was evaluated using a battery of standard in vitro assays: DPPH radical scavenging, ABTS radical cation decolorization, Ferric Reducing Antioxidant Power (FRAP), and lipid peroxidation inhibition. The results, summarized below, provide a comparative overview of their efficacy.
Table 1: DPPH Radical Scavenging Activity
| Compound | IC50 (µg/mL) |
| This compound | Data Not Available |
| Butylated Hydroxytoluene (BHT) | 21.09 |
| Butylated Hydroxyanisole (BHA) | 5.2 (as mg/L) |
| Trolox | 3.5 |
IC50: The concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
Table 2: ABTS Radical Scavenging Activity
| Compound | TEAC (Trolox Equivalents) |
| This compound | Data Not Available |
| Butylated Hydroxytoluene (BHT) | 0.98 |
| Butylated Hydroxyanisole (BHA) | 1.45 |
| Trolox | 1.00 |
TEAC: Trolox Equivalent Antioxidant Capacity, a measure of the antioxidant strength relative to Trolox.
Table 3: Ferric Reducing Antioxidant Power (FRAP)
| Compound | FRAP Value (µmol Fe²⁺/g) |
| This compound | Data Not Available |
| Butylated Hydroxytoluene (BHT) | 9928 |
| Butylated Hydroxyanisole (BHA) | 12341 |
| Trolox | 1500-3000 |
FRAP Value: A measure of the antioxidant's ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Table 4: Lipid Peroxidation Inhibition
| Compound | IC50 (µM) |
| This compound | Data Not Available |
| Butylated Hydroxytoluene (BHT) | 15.5 |
| Luteolin (as a reference natural phenol) | 12.8 |
| Rosmarinic acid (as a reference natural phenol) | 12.5 |
IC50: The concentration of the antioxidant required to inhibit 50% of lipid peroxidation.
Note on Data: Direct comparative studies for this compound against BHT, BHA, and Trolox under identical experimental conditions are limited in the currently available literature. The data presented for the reference compounds are sourced from various studies and are provided for general comparison. The absence of data for this compound in these standardized assays highlights a gap in the current research landscape and an opportunity for further investigation.
Mechanism of Action: The Role of Hindered Phenols
Phenolic antioxidants, including this compound and BHT, are classified as hindered phenols. Their antioxidant mechanism is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group (-OH) to neutralize free radicals. The presence of bulky substituents, such as tert-butyl groups, ortho to the hydroxyl group provides steric hindrance. This steric hindrance stabilizes the resulting phenoxyl radical, preventing it from initiating new oxidation chains. This process effectively terminates the radical chain reaction of oxidation.
The efficiency of a hindered phenolic antioxidant is influenced by several factors, including the stability of the phenoxyl radical formed, the solubility of the antioxidant in the medium, and its rate of reaction with free radicals.
Signaling Pathways Modulated by Phenolic Antioxidants
Phenolic compounds are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways involved in the endogenous antioxidant response and inflammation.
Caption: Key signaling pathways influenced by phenolic antioxidants.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate reproducible and comparative studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Prepare a stock solution of the test compound and a series of dilutions in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent to a final
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol
For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical waste is a critical component of ensuring a safe and compliant work environment. This document provides detailed procedural guidance for the safe disposal of 4-tert-butyl-2,6-bis(hydroxymethyl)phenol, a substituted phenol compound. Adherence to these protocols is essential to minimize environmental impact and protect personnel from potential hazards.
Chemical and Physical Properties
While a specific Safety Data Sheet (SDS) for this compound was not identified, the following data for structurally similar compounds provides essential information for handling and disposal.
| Property | 2,6-Bis(hydroxymethyl)-4-methylphenol[1] | 4-Hydroxymethyl-2,6-di-tert-butyl phenol[2] | 4-tert-Butylphenol[3] |
| Physical State | Powder Solid | - | Crystalline powder |
| Appearance | Beige | - | White. Off-white. |
| Odor | Odorless | - | Phenolic |
| Melting Point | 128 - 130 °C | 139 - 141 °C | - |
| Solubility in Water | Insoluble | - | - |
| Flash Point | Not applicable | Not applicable | 113°C |
Hazard Profile and Safety Precautions
Substituted phenols as a class of compounds are generally considered hazardous. Based on data from similar molecules, this compound should be handled with care. The following hazards are likely associated with this compound:
-
Skin Irritation: May cause skin irritation.[1]
-
Eye Irritation: Can cause serious eye damage or irritation.[1]
-
Toxicity to Aquatic Life: Phenolic compounds are often toxic to aquatic organisms and may have long-lasting harmful effects in the aquatic environment.[4]
Personal Protective Equipment (PPE): To ensure safety, the following PPE must be worn when handling this compound:
-
Gloves: Chemical-resistant gloves.
-
Protective Clothing: A lab coat or other protective garments.
-
Eye/Face Protection: Safety glasses with side shields or a face shield.[1]
Handling should always occur in a well-ventilated area to avoid the inhalation of any dust.[1]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste management facility.
1. Waste Collection and Storage:
- Collect waste this compound in a designated, properly labeled, and sealed container.
- Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
2. Spill Management:
- In the event of a spill, avoid generating dust.
- Carefully sweep up the spilled solid material.
- Place the swept material into a suitable, closed container for disposal.[1][3]
- After the material has been collected, ventilate the area and thoroughly wash the spill site.
3. Final Disposal:
- Dispose of the contents and the container at an approved waste disposal plant.[1]
- It is imperative that this chemical is not disposed of down the drain or into the environment, due to its potential toxicity to aquatic life.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol
Disclaimer: A specific Safety Data Sheet (SDS) for 4-Tert-butyl-2,6-bis(hydroxymethyl)phenol (CAS No. 2203-14-7) was not available at the time of this writing. The following guidance is based on the general safety precautions for handling substituted phenolic compounds. Researchers, scientists, and drug development professionals should always consult the specific SDS provided by the supplier before handling any chemical and perform a thorough risk assessment for their specific laboratory conditions.
This guide provides essential, immediate safety and logistical information for handling this compound, including operational and disposal plans.
Personal Protective Equipment (PPE)
Proper personal protective equipment is paramount to ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Equipment | Specification |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A face shield should be worn when there is a risk of splashing. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double gloving is advised for enhanced protection. |
| Body | Laboratory Coat | A flame-retardant lab coat that is fully buttoned is required. |
| Respiratory | Respirator | Use a NIOSH-approved respirator with an organic vapor cartridge if handling the powder outside of a certified chemical fume hood or if aerosolization is possible. |
| Feet | Closed-toe shoes | Leather or chemically resistant shoes that fully cover the feet are required. |
Handling and Storage
Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.
| Procedure | Guideline |
| Engineering Controls | Always handle this compound in a certified chemical fume hood to minimize inhalation exposure. Ensure eyewash stations and safety showers are readily accessible. |
| General Handling | Avoid creating dust when handling the solid form. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. |
Spill and Disposal Plan
Immediate and appropriate response to spills and proper disposal of waste are critical to prevent contamination and exposure.
| Action | Procedure |
| Small Spill | For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed, labeled container for disposal. Clean the spill area with a suitable solvent, followed by soap and water. |
| Large Spill | For a large spill, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately. |
| Disposal | Dispose of waste this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain. |
Experimental Workflow for Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
